BOC-ALA-PRO-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18) |
InChI Key |
QGJDXUIYIUGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BOC-ALA-PRO-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-alanyl-L-proline, commonly referred to as BOC-ALA-PRO-OH, is a dipeptide derivative crucial in the field of peptide chemistry and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue, makes it a valuable building block for solid-phase and solution-phase peptide synthesis.[1] The Boc group provides stability and prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound.
Chemical Structure and Identification
This compound consists of an L-alanine residue linked to an L-proline residue via a peptide bond. The N-terminus of the alanine is protected by a tert-butoxycarbonyl (Boc) group.
IUPAC Name: (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid[2]
Synonyms: Boc-L-alanyl-L-proline, N-Boc-L-alanyl-L-proline[1]
Molecular Formula: C₁₃H₂₂N₂O₅[1][3]
Molecular Weight: 286.33 g/mol [1]
Physicochemical and Biological Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148 - 155 °C | [1] |
| Optical Rotation | [α]D20 = -73 ± 2° (c=1% in DMF) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Biological Applications:
This compound is a fundamental component in the synthesis of peptides for various research and therapeutic applications.[1] Its primary roles include:
-
Peptide Synthesis: It serves as a dipeptide building block, streamlining the synthesis of longer, more complex peptides.[1]
-
Drug Development: It is utilized in the creation of novel peptide-based drug candidates, including peptide hormones and antibiotics.[1]
-
Biotechnology: This compound is employed in the production of biologically active peptides for vaccines and other biologics.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process: the coupling of Boc-Ala-OH with a protected proline, followed by the removal of the proline's protecting group.[4]
Step 1: Synthesis of the Intermediate Boc-Ala-Pro-OBzl
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) in tetrahydrofuran (THF) and cool to -20°C. Add N-methylmorpholine (1 equivalent) followed by isobutyl chloroformate (1 equivalent). Stir the mixture for 5 minutes to form the mixed anhydride.
-
Coupling Reaction: In a separate flask, dissolve H-Pro-OBzl·HCl (1 equivalent) in cold chloroform. Add N-methylmorpholine (1 equivalent). To this solution, add the previously prepared mixed anhydride solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for 1 hour at -20°C. Allow the reaction to proceed for an additional 2 hours at room temperature. After completion, evaporate the solvent. Dissolve the residue in ethyl acetate and wash sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated aqueous sodium chloride. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the oily product, Boc-Ala-Pro-OBzl.
Step 2: Deprotection to Yield this compound
-
Hydrogenation: Dissolve the Boc-Ala-Pro-OBzl intermediate in methanol. Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Reaction and Isolation: Hydrogenate the mixture for 1 hour. Remove the catalyst by filtration and evaporate the solvent.
-
Crystallization: Crystallize the resulting residue from ethyl acetate to obtain the final product, this compound.[4]
Characterization Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A standard reversed-phase HPLC method can be employed to determine the purity of this compound.
-
Column: C18, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A singlet around δ 1.4 ppm corresponding to the 9 protons of the Boc group.
-
Multiplets for the protons of the alanine and proline residues. For the similar compound N-Boc-L-alanine-L-proline-OMe, the following shifts were observed in CDCl₃: a doublet at 1.35 ppm for the alanine CH₃, multiplets between 1.90-2.27 ppm and 3.54-3.71 ppm for the proline CH₂ groups, and multiplets around 4.45-4.51 ppm for the α-protons.[2]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. Expected fragmentation patterns for Boc-protected peptides often involve the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da).
Applications and Logical Workflow
The primary utility of this compound is as an intermediate in the synthesis of more complex peptides for various applications.
This workflow illustrates how this compound is incorporated into a peptide chain, which is then purified and utilized in downstream research and development activities. Its stable, protected nature makes it an ideal starting material for the reliable and efficient synthesis of target peptides.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BOC-ALA-PRO-OH: Synthesis, Properties, and Applications in Peptide Chemistry
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanyl-L-proline (this compound), a crucial dipeptide derivative in the field of peptide synthesis and medicinal chemistry. This document details its chemical properties, a step-by-step synthesis protocol, and its application in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a dipeptide composed of alanine and proline, with the N-terminus of alanine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis as it prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The Boc group's stability and the specific properties it imparts make this compound a valuable reagent in the synthesis of complex peptides for therapeutic and research purposes.[1]
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 33300-72-0 | [2][3][4] |
| Molecular Weight | 286.32 g/mol | [3][4] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [2][3][4] |
| IUPAC Name | (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 148 - 155 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.
2.1. Synthesis of this compound
This protocol describes a two-step synthesis process starting from Boc-Ala-OH and Proline benzyl ester (H-Pro-OBzl), involving the formation of a protected dipeptide intermediate followed by deprotection of the C-terminus.[2]
Step 1: Synthesis of the Protected Dipeptide Intermediate (Boc-Ala-Pro-OBzl)
-
Reaction Setup: Dissolve Boc-Ala-OH (10 g, 52.8 mmol) in 50 ml of tetrahydrofuran (THF) and cool the solution to -20°C.
-
Activation: Add N-methylmorpholine (5.8 ml, 52.8 mmol) and isobutyl chloroformate (6.8 ml, 52.8 mmol) to the cooled solution and stir for 5 minutes to form the mixed anhydride.
-
Coupling: In a separate flask, dissolve H-Pro-OBzl·HCl (12.8 g, 52.8 mmol) in 50 ml of cold chloroform. To this, add the previously prepared mixed anhydride solution and an additional portion of N-methylmorpholine (5.8 ml).
-
Reaction: Stir the reaction mixture for 1 hour at -20°C, followed by 2 hours at room temperature.
-
Work-up: Filter the reaction mixture and evaporate the filtrate. Dissolve the resulting residue in ethyl acetate.
-
Purification: Wash the ethyl acetate solution sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (NaCl). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Boc-Ala-Pro-OBzl as an oil.
Step 2: Deprotection to Yield this compound
-
Hydrogenation: Dissolve the Boc-Ala-Pro-OBzl oil (35 g, 92.8 mmol) in 200 ml of methanol.
-
Catalysis: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Reaction: Hydrogenate the mixture for 1 hour.
-
Isolation: Remove the catalyst by filtration and evaporate the solvent.
-
Crystallization: Crystallize the residue from ethyl acetate to yield the final product, this compound.[2]
2.2. Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block for the synthesis of larger peptides using the Boc-SPPS strategy. The general cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid.
General Boc-SPPS Coupling Protocol:
This protocol outlines a standard coupling cycle on a solid support (e.g., Merrifield or PAM resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Washing: Wash the peptide-resin with DCM and isopropanol (IPA) to remove residual TFA and by-products.[5]
-
Neutralization:
-
Neutralize the TFA salt to the free amine by treating the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DCM.
-
Alternatively, use an in situ neutralization protocol during the subsequent coupling step.[6]
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., this compound) (2.0 equivalents based on resin substitution) in N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as HBTU (2.0 equivalents) and a base like DIPEA (4.0 equivalents). This pre-activates the carboxylic acid of the amino acid.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Mix the resin with the activated amino acid solution for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the chemical synthesis of this compound.
Caption: The iterative workflow of Boc solid-phase peptide synthesis (SPPS).
References
In-Depth Technical Guide: The Research Applications of BOC-ALA-PRO-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-L-alanyl-L-proline, commonly abbreviated as BOC-ALA-PRO-OH, is a dipeptide derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structural features, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue, make it an invaluable tool for the controlled, stepwise synthesis of complex peptides. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the development of enzyme inhibitors and other bioactive peptides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a laboratory setting.
Core Applications in Research
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to introduce the Ala-Pro motif into peptide chains. This dipeptide sequence is of significant interest in drug discovery and biotechnology due to its presence in the recognition or cleavage sites of various enzymes and its contribution to the structural stability of peptides.
Enzyme Inhibitor Synthesis
The Ala-Pro sequence is a key recognition motif for several classes of proteases, making peptides containing this sequence valuable candidates for the development of enzyme inhibitors. This compound is a readily available starting material for the synthesis of these inhibitory peptides.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: The Ala-Pro dipeptide is also found in known ACE inhibitors. Although direct synthesis of enalapril analogs using this compound has been explored, the resulting Pro-Pro analogs showed weak in vitro inhibitory activity. However, this highlights the use of this building block in exploring the structure-activity relationships of potential ACE inhibitors.
Synthesis of Bioactive Peptides and Drug Delivery Systems
This compound is a versatile building block for the synthesis of a wide range of bioactive peptides beyond enzyme inhibitors.
-
Peptide Hormones and Antibiotics: The stability and solubility imparted by the Boc group facilitate the synthesis of complex peptides with high purity and yield, including peptide hormones and antibiotics.
-
Targeted Drug Delivery: Peptides containing specific sequences can act as ligands to target receptors that are overexpressed on cancer cells or other diseased tissues. While specific examples utilizing the Ala-Pro sequence for this purpose are not extensively detailed in the available literature, the general principle of using peptide-drug conjugates for targeted therapy is well-established. This compound can be incorporated into peptide sequences designed for such targeted delivery systems.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a mixed anhydride procedure followed by deprotection.
Table 1: Synthesis of this compound - Reagents and Conditions
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Duration | Product |
| 1 | Boc-Ala-OH | N-methylmorpholine | Isobutyl chloroformate | THF | -20°C | 5 minutes | Mixed Anhydride |
| 2 | Mixed Anhydride | H-Pro-OBzl·HCl | N-methylmorpholine | Chloroform | -20°C to RT | 1 hour at -20°C, then RT | Boc-Ala-Pro-OBzl |
| 3 | Boc-Ala-Pro-OBzl | 10% Pd/C | H₂ | Methanol | Room Temperature | 1 hour | This compound |
Detailed Methodology:
-
Formation of Mixed Anhydride: Boc-Ala-OH is dissolved in tetrahydrofuran (THF) and cooled to -20°C. N-methylmorpholine and isobutyl chloroformate are added sequentially to form the mixed anhydride.
-
Coupling Reaction: A solution of H-Pro-OBzl·HCl and N-methylmorpholine in cold chloroform is added to the mixed anhydride solution. The reaction mixture is stirred at -20°C for one hour and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is worked up by sequential washing with dilute acid, aqueous sodium bicarbonate, and brine. The organic phase is dried and evaporated to yield Boc-Ala-Pro-OBzl as an oil.
-
Deprotection: The benzyl ester protecting group is removed by hydrogenation in the presence of 10% palladium on carbon in methanol.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent such as ethyl acetate to yield pure this compound.
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (Boc Chemistry)
The following is a general protocol for the incorporation of this compound into a growing peptide chain on a solid support using Boc-SPPS.
Table 2: General Boc-SPPS Cycle for Incorporation of this compound
| Step | Procedure | Reagents | Duration |
| 1 | Resin Swelling | Dichloromethane (DCM) | 30 minutes |
| 2 | Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM | 20-30 minutes |
| 3 | Washing | DCM, Isopropanol (IPA), DCM | Multiple washes |
| 4 | Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | 2 x 2 minutes |
| 5 | Washing | DCM | Multiple washes |
| 6 | Coupling | This compound, Coupling Agent (e.g., HBTU, DCC/HOBt), DIEA | 1-2 hours |
| 7 | Washing | N,N-Dimethylformamide (DMF), DCM | Multiple washes |
Detailed Methodology:
-
Resin Preparation: The solid support (e.g., Merrifield or PAM resin) with the initial amino acid attached is swelled in DCM.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM.
-
Washing: The resin is thoroughly washed with DCM, followed by IPA to shrink the resin and remove residual TFA, and then again with DCM.
-
Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of DIEA in DCM.
-
Washing: The resin is washed with DCM to remove excess base.
-
Coupling: A pre-activated solution of this compound is added to the resin. Activation is typically achieved by reacting this compound with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a mixture of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIEA. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts. This cycle is repeated for the addition of subsequent amino acids.
Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Detailed Methodology:
-
Final Boc Deprotection: The N-terminal Boc group of the final amino acid is removed as described above.
-
Drying: The peptide-resin is washed and dried under vacuum.
-
Cleavage: The peptide is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as p-cresol or thioanisole are added to prevent side reactions with sensitive amino acid residues. The cleavage reaction is typically carried out at 0°C for 1-2 hours.
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
Synthesis of this compound
Caption: Workflow for the solution-phase synthesis of this compound.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.
Conclusion
This compound is a fundamental dipeptide building block with significant applications in peptide chemistry, particularly in the synthesis of enzyme inhibitors and other bioactive peptides for pharmaceutical and biotechnological research. Its use in established synthetic methodologies like Boc-SPPS allows for the precise incorporation of the Ala-Pro motif into desired peptide sequences. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the properties of this compound in their synthetic and drug discovery endeavors. Further research into peptides derived from this dipeptide is warranted to fully explore their therapeutic potential.
Synthesis of BOC-ALA-PRO-OH: A Technical Guide for Researchers
An In-depth Technical Guide on the Synthesis of N-tert-Butoxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH) from Boc-L-alanine (Boc-Ala-OH) and L-proline.
This guide provides a comprehensive overview of the chemical synthesis of the dipeptide this compound, a valuable building block in peptide synthesis and drug discovery.[1] It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines a detailed experimental protocol, discusses alternative coupling methodologies, and presents key quantitative data in a structured format.
Introduction
N-Boc-L-alanyl-L-proline (this compound) is a protected dipeptide commonly used as an intermediate in the synthesis of more complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of alanine prevents unwanted side reactions during peptide bond formation, making it a crucial component in both solution-phase and solid-phase peptide synthesis.[2] The synthesis involves the formation of an amide bond between the carboxyl group of Boc-Ala-OH and the secondary amine of L-proline. This guide details a robust and well-established method for this transformation.
Experimental Workflow
The overall synthesis can be visualized as a two-step process: the coupling of Boc-Ala-OH with a C-terminally protected proline, followed by the removal of the C-terminal protecting group to yield the final product. A common strategy involves the use of a benzyl ester to protect the carboxylic acid of proline, which can then be removed by hydrogenolysis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a mixed anhydride procedure, a reliable method for peptide bond formation.
Part 1: Synthesis of Boc-Ala-Pro-OBzl (Protected Dipeptide)
-
Activation of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (10 g, 52.8 mmol) in 50 ml of tetrahydrofuran (THF).
-
Cool the solution to -20°C in a suitable bath.
-
Add N-methylmorpholine (NMM) (5.8 ml, 52.8 mmol) to the solution.
-
Add isobutyl chloroformate (6.8 ml, 52.8 mmol) and stir the mixture for 5 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Pro-OBzl·HCl (12.8 g, 52.8 mmol) in 50 ml of cold chloroform.
-
Add the previously prepared mixed anhydride solution and an additional portion of N-methylmorpholine (5.8 ml) to the H-Pro-OBzl·HCl solution.
-
Stir the reaction mixture for 1 hour at -20°C, followed by 2 hours at room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture and evaporate the filtrate to dryness.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 0.2N hydrochloric acid, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Boc-Ala-Pro-OBzl as an oil.
-
Part 2: Synthesis of this compound (Final Product)
-
Deprotection:
-
Dissolve the Boc-Ala-Pro-OBzl (e.g., 35 g, 92.8 mmol) in 200 ml of methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g).
-
Hydrogenate the mixture for 1 hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Crystallization:
-
Remove the Pd/C catalyst by filtration.
-
Evaporate the solvent from the filtrate.
-
Crystallize the resulting residue from ethyl acetate to yield the final product, this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | ||
| Boc-Ala-OH | 10 g (52.8 mmol) | [3] |
| H-Pro-OBzl·HCl | 12.8 g (52.8 mmol) | [3] |
| Intermediate Product | ||
| Boc-Ala-Pro-OBzl (Yield) | 14.1 g | [3] |
| Final Product | ||
| This compound (Yield) | 16.1 g (from 35 g of benzyl ester) | [3] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 153.5 - 154.5 °C | [3] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
Alternative Coupling Reagents
While the mixed anhydride method is effective, a variety of modern coupling reagents can also be employed for the synthesis of this compound, often with high yields and minimal side reactions.[4] These reagents are typically used in "in-situ" activation procedures.[5]
Common Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2][4][5]
-
Aminium/Uronium Salts: HBTU, TBTU, and HCTU are efficient coupling reagents that generate active OBt or O-6-ClBt esters.
-
Phosphonium Salts: BOP and PyBOP are also highly effective, converting the carboxylic acid into an activated OBt ester.[4]
-
HATU: This reagent, which forms highly reactive HOAt esters, is one of the most efficient coupling agents, particularly for challenging couplings.
A general procedure for using these reagents involves dissolving Boc-Ala-OH in a suitable solvent (like DMF or DCM), adding the coupling reagent and an organic base (such as DIPEA or NMM), and then adding the proline ester.[6] The reaction progress is typically monitored by TLC or HPLC.
Signaling Pathways and Logical Relationships
The logic of the synthesis is based on the principles of protecting group chemistry and peptide bond formation. The Boc group is acid-labile, providing temporary protection for the N-terminus, while the benzyl ester is removed under different, non-acidic conditions (hydrogenolysis), which exemplifies an orthogonal protection strategy.[7]
Caption: Logical relationships in the synthesis strategy.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the dipeptide.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[3]
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these chemical transformations.
References
Characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline (Boc-Ala-Pro-OH), a key building block in peptide synthesis for pharmaceutical and biotechnological applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and includes typical analytical data.
Physicochemical Properties
N-tert-Butoxycarbonyl-L-alanyl-L-proline is a dipeptide derivative where the N-terminus of L-alanine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in solid-phase and solution-phase peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.
Table 1: Physicochemical Data for N-tert-Butoxycarbonyl-L-alanyl-L-proline
| Property | Value | Reference |
| Molecular Formula | C13H22N2O5 | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 148 - 155 °C | [2] |
| Optical Rotation [α]D20 | -73 ± 2º (c=1% in DMF) | [2] |
| CAS Number | 33300-72-0 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine and L-proline, followed by deprotection of the C-terminal protecting group if present. A common laboratory-scale synthesis involves the hydrogenation of a benzylated precursor.
Experimental Protocol: Synthesis
Reaction: Hydrogenolysis of N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester.
Materials:
-
N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
Procedure:
-
Dissolve N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Pass hydrogen gas through the solution for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of Celite.
-
Distill off the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Method: Crystallization
Materials:
-
Crude N-tert-Butoxycarbonyl-L-alanyl-L-proline
-
Ethyl acetate
-
n-hexane
Procedure:
-
Dissolve the crude residue in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold n-hexane.
-
Dry the purified product under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of Boc-protected amino acids and peptides. Chiral stationary phases are often used to confirm the enantiomeric purity.
Table 2: Typical HPLC Conditions for Analysis of Boc-Protected Peptides
| Parameter | Condition |
| Column | Chiralcel AD-H or equivalent C18 column |
| Mobile Phase | Isocratic or gradient elution with Hexane/Isopropanol or Acetonitrile/Water with TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Expected Purity | ≥ 98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for Carbonyl Carbons
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Boc C=O | ~155 |
| Ala C=O (Amide) | ~172 |
| Pro C=O (Carboxyl) | ~175 |
Note: These are approximate values based on similar compounds and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Table 4: Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ ≈ 287.16 |
| Electrospray (ESI-) | [M-H]⁻ ≈ 285.15 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthesis and purification workflow and the general application of this compound in peptide synthesis.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Role of this compound in solid-phase peptide synthesis.
Applications
N-tert-Butoxycarbonyl-L-alanyl-L-proline is a crucial intermediate in the synthesis of peptides for various applications:
-
Drug Development: It is a building block for creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists[2].
-
Biotechnology: Used in the production of biologically active peptides for research and diagnostic purposes[2].
-
Asymmetric Catalysis: Boc-protected amino acids can serve as chiral ligands in enantioselective synthesis.
Conclusion
The characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline is essential for its effective use in research and development. The protocols and data presented in this guide provide a framework for its synthesis, purification, and analytical validation, ensuring the quality and reliability of this important synthetic building block.
References
Navigating the Solubility Landscape of BOC-ALA-PRO-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The protected dipeptide BOC-ALA-PRO-OH, or N-tert-butoxycarbonyl-L-alanyl-L-proline, is a fundamental building block in the synthesis of novel peptides for therapeutic and research applications. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This technical guide provides an in-depth overview of the solubility characteristics of this compound, methodologies for its determination, and a practical experimental workflow.
Understanding Solubility: Core Principles for Protected Peptides
The solubility of a protected peptide like this compound is influenced by several factors, including the nature of the protecting group (Boc), the constituent amino acids (Alanine and Proline), and the properties of the solvent (polarity, proticity, and dielectric constant). The Boc group, being hydrophobic, generally imparts better solubility in organic solvents compared to the unprotected peptide.
General principles for peptide solubility suggest that for neutral peptides, which this compound is considered to be due to the blocked N-terminus and the free C-terminal carboxyl group, organic solvents are often required for dissolution.[1][2] The initial approach should always involve testing with a small amount of the peptide to avoid loss of valuable material.[1]
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes qualitative and extrapolated solubility information based on related compounds and general peptide solubility guidelines. It is important to note that these values should be considered as estimates, and experimental verification is highly recommended.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | A related compound, Boc-Ala-OH, is noted to be "clearly soluble" at a concentration of 1 mmole in 2 ml. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | Another related compound, Boc-L-Ala-OH, is soluble at 100 mg/mL, though it may require sonication.[3] |
| Methanol (MeOH) | CH₃OH | 5.1 | Moderate to High | Alcohols are often good solvents for protected amino acids.[4] |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | Moderate | Generally, solubility in alcohols decreases as the carbon chain length increases.[4] |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderate to Low | Often used in reverse-phase HPLC, suggesting some solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to Low | A common solvent for peptide synthesis reactions.[5] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Low | May be used in specific reaction conditions.[5] |
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of this compound is crucial for reproducible experimental outcomes. The following protocol outlines a common gravimetric method.[6]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., DMF, DMSO, Methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Microcentrifuge
-
Lyophilizer or vacuum concentrator
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a pre-weighed microcentrifuge tube.
-
Add 1 mL of the selected organic solvent to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the solution to equilibrate for a minimum of 24 hours. This ensures that the solution reaches saturation. Periodically agitate the sample during this time.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 1 hour to pellet the undissolved solid.[6]
-
-
Quantification of Dissolved Solute:
-
Carefully transfer a known volume of the clear supernatant to a new pre-weighed microcentrifuge tube. Be cautious not to disturb the pellet.
-
Remove the solvent from the supernatant by lyophilization or using a vacuum concentrator until a constant weight is achieved.
-
Weigh the tube containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dried solute in supernatant) / (Volume of supernatant taken)
-
Workflow for Solubility Determination
Caption: A typical experimental workflow for the gravimetric determination of peptide solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, there isn't a biological signaling pathway to depict. However, a logical relationship diagram can illustrate the decision-making process for solvent selection based on the properties of the peptide.
Caption: A decision tree for selecting an appropriate solvent based on peptide characteristics.
Conclusion
The solubility of this compound is a key factor in its successful application in peptide synthesis and drug development. While highly soluble in polar aprotic solvents like DMF and DMSO, its solubility in other organic solvents should be experimentally verified. The provided experimental protocol offers a reliable method for determining precise solubility data, enabling researchers to optimize their synthetic and analytical procedures. By understanding the principles of peptide solubility and employing systematic experimental approaches, scientists can effectively navigate the challenges of working with protected dipeptides like this compound.
References
- 1. biobasic.com [biobasic.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of BOC-ALA-PRO-OH by HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of the dipeptide BOC-ALA-PRO-OH (N-tert-Butoxycarbonyl-L-alanyl-L-proline) using High-Performance Liquid Chromatography (HPLC). This compound is a crucial building block in peptide synthesis, and ensuring its purity is paramount for the successful synthesis of larger, more complex peptides for research and therapeutic applications. This document outlines a detailed experimental protocol for reverse-phase HPLC (RP-HPLC), presents data in a structured format, and discusses potential impurities.
Introduction
High-Performance Liquid Chromatography is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture.[1] For peptide analysis, reverse-phase HPLC (RP-HPLC) is the most common method employed.[1] This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. This compound, a protected dipeptide, is well-suited for RP-HPLC analysis, which allows for the separation of the main compound from potential impurities generated during its synthesis.
Experimental Protocol
This section details a representative experimental protocol for the purity analysis of this compound by RP-HPLC. The conditions provided are based on common practices for the analysis of protected small peptides and are expected to provide a good resolution and peak shape for the analyte.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate sample preparation.
-
Volumetric flasks and pipettes.
-
HPLC grade solvents: Acetonitrile (ACN), Water.
-
Trifluoroacetic acid (TFA).
-
This compound reference standard and sample.
2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
2.3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The purity of this compound is typically determined by the peak area percentage method. The following table summarizes the expected quantitative data based on commercially available product specifications.
| Analyte | Specification (Purity by HPLC) |
| This compound | ≥ 98% |
Note: A similar dipeptide, Boc-Gly-Pro-OH, often has a purity specification of ≥ 99% by HPLC.[2]
Visualization of Experimental Workflow and Logical Relationships
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
4.2. Potential Impurities in this compound Synthesis
The synthesis of dipeptides can lead to several process-related impurities. The following diagram outlines the logical relationship between the desired product and potential impurities.
Discussion of Potential Impurities
The purity of this compound can be affected by several factors during its synthesis. The HPLC method described in this guide should be capable of separating the main compound from the following potential impurities:
-
Starting Materials: Unreacted BOC-L-Alanine (BOC-ALA-OH) and L-Proline (PRO-OH).
-
Incomplete Protection/Deprotection: The presence of the fully deprotected dipeptide (H-ALA-PRO-OH) or the dipeptide with the BOC group cleaved.
-
Racemization: The presence of diastereomers containing D-Alanine or D-Proline. Chiral chromatography would be required for the separation of enantiomers.
-
Side-Reaction Products: By-products from the coupling reaction.
The resolution of these impurities from the main this compound peak is crucial for an accurate purity assessment. Method development and optimization may be necessary to achieve baseline separation for all potential impurities.
Conclusion
This technical guide provides a comprehensive framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, data presentation format, and discussion of potential impurities are intended to be a valuable resource for researchers and professionals in the field of peptide synthesis and drug development. Adherence to good chromatographic practices and careful method validation will ensure the generation of accurate and reliable purity data, which is essential for the quality control of this important synthetic building block.
References
Technical Guide: Physicochemical Properties of Boc-L-alanyl-L-proline (BOC-ALA-PRO-OH)
This technical guide provides an in-depth overview of the physical and chemical characteristics of N-tert-Butoxycarbonyl-L-alanyl-L-proline, commonly referred to as BOC-ALA-PRO-OH. This dipeptide derivative is a crucial building block in peptide synthesis, particularly in the development of peptide-based therapeutics.[1] Its Boc protecting group enhances stability and solubility, making it a valuable reagent for researchers in pharmaceuticals and biotechnology.[1]
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. These parameters are critical for its identification, quality control, and application in synthetic protocols.
| Property | Value | Source |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 148 - 155 °C | [1][2] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [1][2] |
| Molecular Weight | 286.33 g/mol | [1][2] |
| Purity | ≥ 98% (HPLC), ≥ 99% (TLC) | [1][2] |
| Optical Rotation | [α]D²⁴ = -104 ± 2° (c=1% in MeOH) | [2] |
| [α]D²⁰ = -73 ± 2° (c=1% in DMF) | [1] | |
| Storage Conditions | 0 - 8 °C | [1][2] |
Experimental Protocols
2.1. Determination of Melting Point
The melting point of a solid compound like this compound is a key indicator of its purity. A sharp melting range typically signifies high purity, while a broad range may indicate the presence of impurities. The following is a standard protocol for melting point determination using a capillary melting point apparatus.
Objective: To determine the melting range of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~135 °C).
-
Reduce the heating rate to 1-2 °C per minute as the temperature nears the lower end of the expected melting range. .
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the upper limit of the melting range).
-
-
Post-Analysis: Allow the apparatus to cool completely before performing another measurement. It is good practice to perform at least two measurements to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Application in Peptide Synthesis
This compound is primarily used as a dipeptide building block in solid-phase peptide synthesis (SPPS). The Boc group protects the N-terminus of the alanine residue, preventing unwanted side reactions during the coupling of subsequent amino acids. The logical flow of incorporating a Boc-protected amino acid in SPPS is illustrated below.
Caption: Boc-Protected Amino Acid Incorporation in SPPS.
References
The Pivotal Role of the BOC-ALA-PRO-OH Motif in Biologically Active Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide sequence Alanine-Proline (Ala-Pro) is a recurring motif in a multitude of biologically active peptides. Its unique structural properties, conferred by the rigid pyrrolidine ring of proline, often impart significant conformational stability and resistance to enzymatic degradation, making it a valuable component in the design of novel therapeutics. The protected dipeptide, N-tert-butoxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH), serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of this influential motif into larger peptide chains. This technical guide provides an in-depth exploration of the biological activities associated with peptides containing the Ala-Pro sequence, details the experimental methodologies for their synthesis and evaluation, and visualizes the underlying mechanisms of action. While this compound itself is primarily a synthetic intermediate, its inclusion in a peptide sequence can be a key determinant of the final molecule's biological function, ranging from enzyme inhibition to antimicrobial activity.
The Structural Significance of the Ala-Pro Motif
The presence of a proline residue in a peptide chain introduces significant conformational constraints. Unlike other amino acids, the side chain of proline is cyclized back onto the backbone amide nitrogen, creating a secondary amine. This rigid structure restricts the rotation around the N-Cα bond, limiting the available dihedral angles (phi, φ) and often inducing a "kink" or turn in the peptide backbone.[1][2] This property makes proline a frequent component of β-turns and other non-helical structures. When preceded by an amino acid with a small, non-reactive side chain like alanine, the Ala-Pro motif can act as a strong turn-inducer, influencing the overall three-dimensional structure of a peptide. This defined conformation is often crucial for the specific recognition and binding of the peptide to its biological target, be it an enzyme active site or a cell surface receptor. Furthermore, the peptide bond preceding a proline residue is more resistant to cleavage by many common proteases, which contributes to the enhanced in vivo stability of Ala-Pro containing peptides.[3][4][5]
Biological Activities of Peptides Containing the Ala-Pro Sequence
Peptides incorporating the Ala-Pro motif have demonstrated a range of biological activities, with significant potential in therapeutic applications. The primary areas of activity include enzyme inhibition and antimicrobial effects.
Enzyme Inhibition
A prominent activity of Ala-Pro containing peptides is the inhibition of key enzymes involved in physiological regulation, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. Many potent ACE inhibitory peptides derived from food sources contain proline, often at the C-terminus, in combination with hydrophobic amino acids like alanine.[6][7] The Ala-Pro motif can contribute to the stable binding of these peptides to the active site of ACE.[6]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that inactivates incretin hormones, which are involved in the regulation of blood glucose levels. Inhibiting DPP-IV is a therapeutic approach for type 2 diabetes. Peptides containing an alanine or proline residue at the second position from the N-terminus are known to be effective DPP-IV inhibitors.[5][8] The Ala-Pro sequence can mimic the natural substrate of DPP-IV, leading to competitive inhibition.
Antimicrobial Activity
Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often contain the Ala-Pro motif. These peptides can exhibit potent activity against a range of bacterial pathogens.[1][3] Their mechanism of action is often non-lytic, involving translocation across the bacterial membrane and interaction with intracellular targets, such as the ribosome, to inhibit protein synthesis.[1] The presence of proline can be critical for their structure and function.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for a selection of biologically active peptides containing the Ala-Pro sequence.
Table 1: ACE Inhibitory Activity of Ala-Pro Containing Peptides
| Peptide Sequence | Source | IC50 (µM) |
| Trp-Tyr-Pro-Ala-Ala-Pro | Duck skin by-product | Not explicitly stated, but identified as a potent ACE inhibitory peptide. |
| Asn-Ala-Gln-Arg-Pro | Lupin protein | Identified as the most effective peptide from the study.[7] |
| GPLGAL (Gly-Pro-Leu-Gly-Ala-Leu) | Tilapia skin gelatin | 117.20 ± 1.69 |
| KPAGN (Lys-Pro-Ala-Gly-Asn) | Tilapia skin gelatin | 137.40 ± 2.33 |
Table 2: DPP-IV Inhibitory Activity of Ala-Pro Containing Peptides
| Peptide Sequence | Source/Type | IC50 (µM) |
| Phe-Leu-Gln-Pro | Casein (in silico prediction and in vitro validation) | 65.3 ± 3.5 |
| LQAFEPLR | Oat globulin | 103.5 |
Table 3: Antimicrobial Activity of Ala-Pro Containing Peptides
| Peptide Sequence/Derivative | Target Organism | MIC (µM) |
| Chex1Arg20 D4K | Cryptococcus neoformans | 1.6 |
| Oncocin Derivative | E. coli | 0.24 ± 0.06 |
| Bac5(1-17) derivative (P4S) | E. coli | 16 |
| Peptide 281 (Bac5 derivative) | A. baumannii | 4 |
Experimental Protocols
Synthesis of Peptides Containing the this compound Motif
The synthesis of peptides containing the Ala-Pro motif is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butoxycarbonyl) protection strategy.
Materials:
-
BOC-L-Alanine (BOC-Ala-OH)
-
L-Proline benzyl ester hydrochloride (H-Pro-OBzl·HCl)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Tetrahydrofuran (THF)
-
Chloroform
-
Ethyl acetate
-
0.2N Hydrochloric acid
-
5% Aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Solid-phase peptide synthesizer (manual or automated)
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid)
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF/p-cresol)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Protocol for Synthesis of this compound:
-
Dipeptide Formation:
-
Dissolve BOC-Ala-OH (52.8 mmol) in THF (50 mL) and cool to -20°C.
-
Add N-methylmorpholine (52.8 mmol) and isobutyl chloroformate (52.8 mmol). Stir for 5 minutes at -20°C to form the mixed anhydride.
-
In a separate flask, dissolve H-Pro-OBzl·HCl (52.8 mmol) in cold chloroform (50 mL).
-
Add the mixed anhydride solution and additional N-methylmorpholine (52.8 mmol) to the H-Pro-OBzl·HCl solution.
-
Stir the reaction mixture for 1 hour at -20°C and then for 2 hours at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
-
Work-up and Purification of BOC-Ala-Pro-OBzl:
-
Dissolve the residue in ethyl acetate.
-
Wash sequentially with 0.2N HCl, 5% aqueous NaHCO3, and saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield BOC-Ala-Pro-OBzl as an oil.
-
-
Deprotection of the Benzyl Ester:
-
Dissolve the BOC-Ala-Pro-OBzl (92.8 mmol) in methanol (200 mL).
-
Add 10% Pd/C catalyst (0.5 g).
-
Hydrogenate the mixture for 1 hour.
-
Filter to remove the catalyst and evaporate the solvent.
-
-
Crystallization:
-
Crystallize the residue from ethyl acetate to yield pure this compound.[6]
-
General Protocol for Boc-SPPS of a Peptide Containing the Ala-Pro Motif:
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in DCM.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using a solution of 50% TFA in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 10% DIEA in DCM.
-
Coupling Cycle:
-
Couple the next Boc-protected amino acid (e.g., this compound or individual Boc-Pro-OH followed by Boc-Ala-OH) using a suitable coupling reagent (e.g., HBTU or HATU) in the presence of a base like DIEA.
-
Wash the resin thoroughly with DCM and other solvents to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like p-cresol.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve it in an aqueous acetonitrile solution, and purify it using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.[1][9][10]
In Vitro Bioassays
ACE Inhibition Assay:
-
Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in a suitable buffer.
-
Prepare solutions of ACE and the test peptide at various concentrations.
-
In a microplate, mix the ACE solution with the test peptide solution or buffer (for control).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (HA) product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in water or buffer.
-
Quantify the amount of HA produced by measuring the absorbance at a specific wavelength (e.g., 228 nm).
-
Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value.[11]
DPP-IV Inhibition Assay:
-
Prepare solutions of DPP-IV enzyme and the test peptide at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
-
In a microplate, mix the DPP-IV enzyme solution with the test peptide solution or buffer (for control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence over time as the substrate is cleaved.
-
Calculate the initial reaction rates and determine the percentage of DPP-IV inhibition for each peptide concentration.
-
Determine the IC50 value from the dose-response curve.[8]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
-
Prepare a standardized inoculum of the target microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare serial dilutions of the test peptide in the growth medium in a 96-well microplate.
-
Add the microbial inoculum to each well.
-
Include positive (no peptide) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[12]
Mechanisms of Action and Signaling Pathways
The biological activity of Ala-Pro containing peptides is primarily exerted through direct interaction with their target molecules.
The diagram above illustrates the mechanism of action for an ACE inhibitory peptide containing the Ala-Pro motif. In the renin-angiotensin system, renin cleaves angiotensinogen to produce angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and aldosterone secretion, which increases blood pressure. Ala-Pro containing peptides act as competitive inhibitors of ACE, binding to its active site and preventing the conversion of angiotensin I to angiotensin II. This leads to a reduction in angiotensin II levels, resulting in vasodilation and a decrease in blood pressure.
For DPP-IV inhibition, the mechanism is analogous, with the Ala-Pro containing peptide competitively binding to the active site of DPP-IV, thus preventing the degradation of incretin hormones like GLP-1 and GIP. This prolongs the action of these hormones, leading to enhanced insulin secretion and improved glucose homeostasis.
The mechanism for proline-rich antimicrobial peptides is more complex, often involving initial electrostatic interactions with the bacterial membrane, followed by translocation into the cytoplasm and binding to intracellular targets like the ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death.
Conclusion
The this compound dipeptide is a fundamentally important building block for the synthesis of peptides with significant and diverse biological activities. The incorporation of the Ala-Pro motif can profoundly influence the structural and functional properties of a peptide, enhancing its stability and conferring potent inhibitory or antimicrobial effects. The methodologies for synthesizing and evaluating these peptides are well-established, providing a robust framework for the discovery and development of new peptide-based therapeutics. Understanding the structure-activity relationships and mechanisms of action of Ala-Pro containing peptides is crucial for researchers and drug development professionals seeking to harness their therapeutic potential. Future research will likely focus on optimizing the sequences of these peptides to further enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]
- 11. Production of Angiotensin-I-Converting-Enzyme-Inhibitory Peptides in Fermented Milks Started by Lactobacillus delbrueckii subsp. bulgaricus SS1 and Lactococcus lactis subsp. cremoris FT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Sentinel at the Amino Terminus: A Technical Guide to the Role of the Boc Protecting Group in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can lead to a cascade of impurities, compromising the integrity and efficacy of the final peptide. To orchestrate the desired sequence, chemists employ a strategy of temporary blockade, using protecting groups to shield reactive functionalities. Among these, the tert-butoxycarbonyl (Boc) group has long been a cornerstone for the protection of the α-amino group of amino acids. This technical guide provides an in-depth exploration of the critical role of the Boc protecting group in solution-phase dipeptide synthesis, detailing the underlying chemistry, experimental protocols, and quantitative outcomes.
The Strategic Importance of the Boc Group
The synthesis of a dipeptide from two distinct amino acids necessitates the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of the other. Without protective measures, a chaotic polymerization would occur, yielding a mixture of undesired products. The Boc group serves as a temporary sentinel, selectively masking the N-terminus of one amino acid, thereby directing the reaction to form the desired peptide linkage.
The utility of the Boc protecting group is rooted in its unique chemical properties. It is readily introduced under basic conditions and is stable to a variety of reagents used in peptide coupling. Crucially, it can be cleaved under moderately acidic conditions, which do not affect other protecting groups that may be present on the amino acid side chains or the C-terminus. This "orthogonality" is a key principle in multi-step organic synthesis.
The Chemistry of Protection and Deprotection
The journey of a dipeptide synthesis using Boc protection involves a series of well-defined chemical transformations.
Boc Protection of the N-Terminus
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The amino group of the amino acid acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Methodological & Application
Application Notes and Protocols: BOC-ALA-PRO-OH Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The tert-butyloxycarbonyl (Boc) protection strategy is a classical and robust method for SPPS. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This protecting group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the solid support are stable to these conditions and require a stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][2]
This document provides a detailed protocol for the synthesis of the tripeptide BOC-ALA-PRO-OH using the Boc-SPPS methodology. Alanine and Proline are chosen for this protocol as they do not possess side chains requiring additional protection, simplifying the overall process. The protocol covers resin loading, the iterative cycles of deprotection and coupling, and the final cleavage of the peptide from the solid support.
Data Presentation
The following tables summarize the key quantitative parameters for the this compound synthesis protocol.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Supplier |
| Merrifield Resin | 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g substitution | Major Lab Supplier |
| Boc-Pro-OH | Peptide synthesis grade | Major Lab Supplier |
| Boc-Ala-OH | Peptide synthesis grade | Major Lab Supplier |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Major Lab Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Major Lab Supplier |
| Trifluoroacetic Acid (TFA) | Reagent grade | Major Lab Supplier |
| Diisopropylethylamine (DIEA) | Reagent grade | Major Lab Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Major Lab Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Reagent grade | Major Lab Supplier |
| Cesium Carbonate (Cs₂CO₃) | Reagent grade | Major Lab Supplier |
| Methanol (MeOH) | ACS grade | Major Lab Supplier |
| Isopropanol (IPA) | ACS grade | Major Lab Supplier |
| Hydrofluoric Acid (HF) | Anhydrous | Specialized Supplier |
| Anisole | Reagent grade | Major Lab Supplier |
Table 2: Synthesis Parameters
| Parameter | Value |
| Resin Substitution | 0.5 - 1.0 mmol/g |
| Boc-Amino Acid Excess (Coupling) | 2.0 - 5.0 equivalents |
| Coupling Reagent Excess (DIC/HOBt) | 2.0 - 5.5 equivalents |
| Boc Deprotection Reagent | 50% TFA in DCM (v/v) |
| Neutralization Reagent | 5-10% DIEA in DCM (v/v) |
| Cleavage Reagent | Anhydrous HF with 10% Anisole |
| Cleavage Conditions | 0 °C, 1 hour |
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid (Boc-Pro-OH)
This protocol details the attachment of the C-terminal amino acid, Boc-Proline, to the Merrifield resin via the cesium salt method to minimize racemization.[3][4][5]
1.1. Preparation of Boc-Pro-OH Cesium Salt:
-
Dissolve Boc-Pro-OH (2 equivalents based on resin capacity) in a minimal amount of methanol.
-
Add water (approximately 0.5 mL per mmol of amino acid).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate with DMF twice to ensure the salt is anhydrous.
1.2. Attachment to Merrifield Resin:
-
Swell the Merrifield resin (1 equivalent) in DMF (6-8 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
Add the dried Boc-Pro-OH cesium salt (1.5 equivalents) to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
After the reaction, filter the resin and wash sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and finally methanol (3x).
-
Dry the resin under vacuum to a constant weight. The typical loading for Merrifield resin is in the range of 0.5 to 1.0 mmol/g.[5]
SPPS Cycles for Peptide Chain Elongation
The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid (in this case, Boc-Ala-OH).
2.1. Boc Deprotection:
-
Swell the Boc-Pro-resin in DCM for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes with agitation.[5]
-
Filter the resin and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-25 minutes at room temperature.[4][5]
-
Filter the resin and wash thoroughly with DCM (3x) and IPA (2x).[5]
2.2. Neutralization:
-
Wash the deprotected resin with DCM (2x).
-
Treat the resin with a solution of 5% DIEA in DCM (v/v) for 5 minutes with agitation.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
2.3. Coupling of Boc-Ala-OH:
-
In a separate vessel, dissolve Boc-Ala-OH (5 equivalents based on the initial resin loading) and HOBt (5.5 equivalents) in a minimal amount of DMF.[6][7]
-
Add this solution to the neutralized Pro-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test to check for the presence of free primary amines.
-
Once the coupling is complete (ninhydrin test is negative), filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resulting Boc-Ala-Pro-resin under vacuum.
Final Boc Deprotection
Repeat the deprotection step (Protocol 2.1) to remove the Boc group from the N-terminal Alanine.
Cleavage of the Peptide from the Resin
This final step uses a strong acid to cleave the peptide from the solid support. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin), to prevent side reactions.
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[8][9]
-
Allow the mixture to warm to 0°C and stir for 1 hour.[8]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
The crude this compound can then be purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound SPPS.
Logical Relationship of SPPS Cycle
Caption: Logical diagram of the iterative SPPS cycle.
References
- 1. csbio.com [csbio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
Application Notes and Protocols for the Liquid-Phase Synthesis of Peptides Using BOC-ALA-PRO-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the liquid-phase synthesis of peptides utilizing the dipeptide building block, N-tert-butyloxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH). The protocols detailed herein cover the coupling of this dipeptide to a C-terminal amino acid ester, the subsequent deprotection of the Boc group, and the purification of the resulting tripeptide.
Introduction to Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis (LPPS) is a classical yet powerful methodology for the chemical construction of peptides in solution. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the sequential addition of amino acids in a homogenous solution. This approach offers several advantages, including the ability to purify and characterize intermediate peptides at each step, which can lead to a final product with lower impurity levels. LPPS is particularly well-suited for the synthesis of shorter peptides and for large-scale production where the cost of solid supports can be a significant factor.
The BOC (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in peptide synthesis. It is used to temporarily protect the N-terminal α-amino group of an amino acid or peptide. The BOC group is stable under the conditions required for peptide bond formation but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).
This document focuses on the use of this compound, a dipeptide that can serve as a valuable building block, streamlining the synthesis process by adding two amino acid residues in a single coupling step.
Data Presentation: Quantitative Analysis of Liquid-Phase Peptide Synthesis Steps
The following tables summarize representative quantitative data for the key steps in the liquid-phase synthesis of a tripeptide using a BOC-dipeptide as a starting material. The data is compiled from various literature sources for similar peptide syntheses and is intended to provide a general expectation for yields and purity. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Comparison of Coupling Reagents for the Formation of a Tripeptide from a BOC-Dipeptide
| Coupling Reagent | Additive | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| DCC | HOBt | 12-24 | 85-95 | Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. |
| EDC | HOBt | 12-24 | 80-90 | Water-soluble carbodiimide; byproducts are removed by aqueous work-up. |
| BOP | - | 2-4 | >90 | Highly efficient but produces carcinogenic HMPA as a byproduct. |
| HATU | - | 1-3 | >95 | High coupling efficiency and low racemization; often used for sterically hindered couplings. |
Table 2: BOC Deprotection and Purification of a Tripeptide
| Step | Reagent/Method | Typical Reaction Time | Typical Yield/Recovery (%) | Purity after this step (%) |
| BOC Deprotection | 50% TFA in DCM | 0.5 - 1 hour | >95 | Crude |
| Purification | RP-HPLC | N/A | 70-85 | >98 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a model tripeptide, Boc-L-Alanyl-L-Prolyl-L-Glycine methyl ester (Boc-Ala-Pro-Gly-OMe), its deprotection, and subsequent purification.
Protocol 1: Coupling of this compound with Glycine Methyl Ester
This protocol describes the formation of the tripeptide Boc-Ala-Pro-Gly-OMe using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add the this compound/HOBt solution to the flask containing the neutralized glycine methyl ester.
-
To this combined solution, add a solution of DCC (1.1 equivalents) in DCM, also cooled to 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1 M HCl solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Pro-Gly-OMe.
Protocol 2: BOC Deprotection of Boc-Ala-Pro-Gly-OMe
This protocol details the removal of the N-terminal BOC protecting group using trifluoroacetic acid (TFA).
Materials:
-
Crude Boc-Ala-Pro-Gly-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Dissolve the crude Boc-Ala-Pro-Gly-OMe in a 50% solution of TFA in DCM. A typical concentration is 10 mL of the TFA/DCM solution per gram of peptide.
-
Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with DCM several times to remove residual TFA.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the deprotected peptide as its trifluoroacetate salt.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the crude H-Ala-Pro-Gly-OMe·TFA salt.
Protocol 3: Purification of H-Ala-Pro-Gly-OMe by RP-HPLC
This protocol provides a general method for the purification of the crude tripeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]
Materials and Equipment:
-
Crude H-Ala-Pro-Gly-OMe·TFA
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient for a tripeptide would be a linear gradient from 5% to 45% Solvent B over 30-40 minutes. The optimal gradient should be developed on an analytical scale first.
-
-
Purification: Inject the sample onto the equilibrated column. Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white fluffy powder.
Visualizations
Experimental Workflow for Tripeptide Synthesis
Caption: Workflow for the liquid-phase synthesis of a tripeptide.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the peptide synthesis process.
References
Application Notes and Protocols for the Synthesis of Boc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of common coupling reagents in the synthesis of the dipeptide Boc-L-Alanyl-L-Proline (Boc-Ala-Pro-OH). The choice of coupling reagent is critical for achieving high yield and purity, especially in sterically hindered couplings such as those involving the secondary amine of proline.
Introduction to Coupling Reagents for this compound Synthesis
The formation of the peptide bond between Boc-Alanine and Proline can be challenging due to the sterically hindered nature of the proline nitrogen. The selection of an appropriate coupling reagent is paramount to ensure efficient acylation while minimizing side reactions, most notably racemization of the activated amino acid. This document outlines the use of four common classes of coupling reagents: carbodiimides (DCC/HOBt), aminium/uronium salts (HATU and HBTU), and phosphonium salts (PyBOP).
Comparison of Coupling Reagents
While a direct comparative study under identical conditions for the synthesis of this compound was not identified in the surveyed literature, the following table summarizes representative data gleaned from various sources for similar couplings. It is important to note that reaction conditions, scale, and purification methods can significantly impact the reported yields and purity.
| Coupling Reagent | Yield (%) | Purity | Reaction Time | Key Considerations |
| DCC/HOBt | ~85%[1] | High (after removal of DCU) | 1-2 hours | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
| HATU | High | High | 30-60 min | Highly efficient for hindered couplings; lower risk of racemization. Can be more expensive. |
| HBTU | High | High | 30-60 min | A common and effective reagent; generally provides good results for standard and hindered couplings. |
| PyBOP | High | High | 30-60 min | Similar to HBTU in efficiency; avoids the formation of a potentially carcinogenic byproduct (HMPA) associated with its predecessor, BOP. |
Note: The yield for DCC/HOBt is based on the synthesis of the structurally similar Boc-Pro-Phe-OH[1]. Yields for HATU, HBTU, and PyBOP are generally reported as high in the literature for peptide couplings, but specific quantitative data for this compound was not found in a single comparative study.
Experimental Workflow
The general workflow for the solution-phase synthesis of this compound is depicted below. This involves the activation of the carboxylic acid of Boc-L-Alanine followed by nucleophilic attack from the secondary amine of L-Proline.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using the four discussed coupling reagents. These are adapted from general peptide synthesis procedures and should be optimized for specific laboratory conditions.
1. DCC/HOBt Coupling Protocol
This method is cost-effective but requires careful removal of the dicyclohexylurea (DCU) byproduct.
-
Materials:
-
Boc-L-Alanine (1.0 eq)
-
L-Proline (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Brine
-
-
Procedure:
-
Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of DCU will form.
-
In a separate flask, dissolve L-Proline (1.1 eq) in a saturated aqueous solution of NaHCO₃.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and add the aqueous proline solution.
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature.
-
Separate the organic layer and wash it successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
-
2. HATU Coupling Protocol
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.
-
Materials:
-
Boc-L-Alanine (1.0 eq)
-
L-Proline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
-
Procedure:
-
Dissolve Boc-L-Alanine (1.0 eq), HATU (1.1 eq), and L-Proline (1.1 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 1-2 hours.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic solution successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. HBTU Coupling Protocol
HBTU is a widely used and reliable coupling reagent.
-
Materials:
-
Boc-L-Alanine (1.0 eq)
-
L-Proline (1.1 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
-
Procedure:
-
Dissolve Boc-L-Alanine (1.0 eq) and HBTU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add L-Proline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Work-up the reaction as described in the HATU protocol (steps 5-8).
-
4. PyBOP Coupling Protocol
PyBOP is a phosphonium-based coupling reagent that is an excellent alternative to aminium/uronium salts.
-
Materials:
-
Boc-L-Alanine (1.0 eq)
-
L-Proline (1.1 eq)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
-
Procedure:
-
Dissolve Boc-L-Alanine (1.0 eq), PyBOP (1.1 eq), and L-Proline (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up the reaction as described in the HATU protocol (steps 5-8).
-
Signaling Pathways and Mechanisms
The following diagrams illustrate the activation and coupling mechanisms for each class of reagent.
DCC/HOBt Mechanism
HATU/HBTU (Aminium/Uronium Salt) Mechanism
PyBOP (Phosphonium Salt) Mechanism
Conclusion
The synthesis of this compound can be successfully achieved using a variety of coupling reagents. For routine synthesis where cost is a major factor, DCC/HOBt provides a viable option, provided that the DCU byproduct can be efficiently removed. For more challenging or small-scale syntheses where high yield and purity are critical, the use of more modern coupling reagents such as HATU, HBTU, or PyBOP is recommended. These reagents generally offer faster reaction times, higher yields, and a lower risk of racemization, particularly for sterically hindered couplings like the one to proline. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, desired purity, and cost considerations.
References
Application Notes and Protocols for the Deprotection of BOC-ALA-PRO-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (BOC) protecting group from the dipeptide BOC-ALA-PRO-OH. The removal of the BOC group is a critical step in peptide synthesis, enabling the subsequent coupling of additional amino acids. The methods outlined below are commonly employed in both solution-phase and solid-phase peptide synthesis.
Introduction to BOC Deprotection
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[][] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[][][3] The deprotection mechanism involves the acid-catalyzed cleavage of the carbamate bond, generating a free amine (as its corresponding salt), carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by isobutylene.[]
Commonly used reagents for BOC deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[][3][4] The choice of deprotection agent and conditions can be critical to avoid side reactions and ensure the integrity of the peptide.
Deprotection Methods and Conditions
Several methods are available for the deprotection of this compound. The most prevalent methods involve the use of strong acids. Below is a summary of common conditions.
Data Presentation: Comparison of BOC Deprotection Methods
| Method | Reagent | Solvent | Concentration | Temperature | Time | Notes |
| Method 1: Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 30 min - 2 h | A common and effective method for both solution and solid-phase synthesis.[][5][6] |
| Method 2: Hydrogen Chloride (HCl) in Dioxane | Hydrogen Chloride | 1,4-Dioxane | 4 M | Room Temperature | 15 - 30 min | Offers fast and efficient deprotection and can be more selective in the presence of other acid-labile groups.[7][8][9] |
| Method 3: Hydrogen Chloride (HCl) in Methanol/DCM | Hydrogen Chloride | Methanol/Dichloromethane | Concentrated HCl | 0 °C to Room Temp | ~1 h | A clean and reliable method reported for proline-containing peptides.[10] |
| Method 4: Alternative Acidic Conditions | p-Toluenesulfonic acid (p-TsOH) | Ethanol | Not specified | Not specified | Longer reaction times | Can be used for selective deprotection in the presence of tert-butyl esters.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and widely used method for BOC deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA) (for solid-phase synthesis neutralization)
-
Round bottom flask or appropriate reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure for Solution-Phase Synthesis:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of peptide).
-
To the solution, add an equal volume of TFA (creating a 50% TFA/DCM solution). For a less harsh condition, a 25% TFA/DCM solution can be used.[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
The resulting product, H-ALA-PRO-OH·TFA salt, can be used directly in the next coupling step or further purified.
Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Suspend the resin-bound peptide in a solution of 50% (v/v) TFA in DCM.[5] Use approximately 1 mL of the solution per gram of resin.[5]
-
Shake the mixture at room temperature for 5 minutes.[5]
-
Filter the resin and repeat the treatment with 50% TFA/DCM for an additional 15 minutes.[5]
-
Wash the resin thoroughly with DCM (3 times).[5]
-
To neutralize the resulting trifluoroacetate salt, wash the resin with a 5% (v/v) solution of DIPEA in DCM (3 times).[5]
-
The resin is now ready for the next coupling step.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is known for its speed and efficiency.[7][8][9]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Round bottom flask or appropriate reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable co-solvent if necessary, although direct dissolution in the HCl/dioxane solution is often possible.
-
Add the 4 M HCl in dioxane solution to the peptide.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.[7][8] Monitor by TLC or LC-MS.
-
Upon completion, evaporate the solvent under high vacuum at room temperature.[8]
-
The resulting H-ALA-PRO-OH·HCl salt is generally pure enough for direct use in the subsequent step.[8]
Mandatory Visualizations
BOC Deprotection Reaction Pathway
References
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 10. Organic Syntheses Procedure [orgsyn.org]
BOC-ALA-PRO-OH protocol for synthesizing tripeptides
Application Notes: Synthesis of BOC-ALA-PRO-OH
Introduction
The synthesis of tripeptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized tool in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] This document outlines a detailed protocol for the synthesis of the tripeptide this compound, a valuable building block in the construction of more complex peptide structures. The protocol described herein is a solution-phase synthesis, which offers flexibility and is well-suited for moderate-scale production.
Principle of the Method
The synthesis of this compound involves a stepwise approach, beginning with the protection of the N-terminus of Alanine with the Boc group. The resulting Boc-Ala-OH is then activated at its C-terminus and coupled with the amino group of Proline methyl ester. The final step involves the saponification of the methyl ester to yield the desired tripeptide, this compound. This method relies on the formation of a peptide bond, a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1][2] The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxysuccinimide (HOSu) is common to facilitate this reaction and minimize side products.[4]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [5][6] |
| Molecular Weight | 286.33 g/mol | [5] |
| Purity (HPLC) | ≥ 98% | [5] |
| Melting Point | 148 - 155 °C | [5] |
| Appearance | White to off-white powder | [5] |
| Optical Rotation | [α]D²⁰ = -73 ± 2º (c=1% in DMF) | [5] |
Experimental Protocol
This protocol describes the solution-phase synthesis of this compound.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
L-Proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (HOSu)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) (1N)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Boc-L-Alanine (Boc-Ala-OH)
-
Dissolve L-Alanine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9.0 with 1N NaOH.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture while maintaining the pH at 9.0 by the addition of 1N NaOH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain Boc-Ala-OH as a white solid.
Step 2: Synthesis of Boc-L-Alanyl-L-Proline methyl ester (Boc-Ala-Pro-OMe)
-
Dissolve Boc-Ala-OH and N-hydroxysuccinimide (HOSu) in anhydrous DCM at 0 °C.
-
Add DCC to the solution and stir for 1 hour at 0 °C.
-
In a separate flask, neutralize L-Proline methyl ester hydrochloride with a suitable base (e.g., triethylamine) in DCM.
-
Add the neutralized L-Proline methyl ester solution to the activated Boc-Ala-OH solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-Ala-Pro-OMe.
Step 3: Saponification to Boc-L-Alanyl-L-Proline (this compound)
-
Dissolve Boc-Ala-Pro-OMe in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dilute the residue with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
References
Application Notes and Protocols for BOC-ALA-PRO-OH Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-ALA-PRO-OH is a crucial dipeptide building block in peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules.[1][2] The tert-butoxycarbonyl (BOC) protecting group on the N-terminus of the alanine residue provides stability and prevents unwanted side reactions during the coupling process.[1][2][3] This document provides a detailed guide to the peptide coupling of this compound to a target amino acid, outlining both solution-phase and solid-phase methodologies.
Chemical Structure:
-
IUPAC Name: (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
-
Molecular Formula: C₁₃H₂₂N₂O₅
-
Molecular Weight: 286.33 g/mol [1]
Data Presentation
The efficiency of peptide coupling reactions can be influenced by the choice of coupling reagent and reaction conditions. Below is a summary of typical yields and purities observed for the coupling of BOC-protected dipeptides, which can be expected for this compound coupling reactions.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) (HPLC) | Reference |
| DCC | HOBt | DIPEA | DCM/DMF | 80-95 | >95 | [4][5][6] |
| HBTU | HOBt | DIPEA | DMF | 90-98 | >97 | [7][8][9] |
| PyBOP | - | DIPEA | DMF | 90-98 | >97 | [3] |
| HATU | - | DIPEA | DMF | >95 | >98 | [3] |
Experimental Protocols
This section details the step-by-step procedures for the coupling of this compound in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an amino acid ester (e.g., Glycine Methyl Ester) using DCC/HOBt.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)[10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Preparation of the Amino Component:
-
Dissolve H-Gly-OMe·HCl (1.2 equivalents) in a minimal amount of DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (1.2 equivalents) dropwise at 0°C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activated carboxyl component from step 2 at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material (this compound) is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel to obtain the pure BOC-Ala-Pro-Gly-OMe.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of this compound to a resin-bound amino acid using HBTU as the coupling reagent.
Materials:
-
Amino acid-loaded resin (e.g., Gly-Wang resin)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[7][8]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable) or Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.
-
-
N-terminal Deprotection (Example with Fmoc):
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Shake for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling Cycle:
-
In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
-
Cleavage from Resin (Final Step):
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the purified peptide under vacuum.
-
Mandatory Visualizations
Caption: General workflow for this compound peptide coupling.
Caption: Factors influencing the outcome of peptide coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for BOC-ALA-PRO-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-tert-butoxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH) in the field of medicinal chemistry. This dipeptide derivative is a crucial building block in the synthesis of complex bioactive peptides and serves as a key component in advanced drug delivery systems.[1][2]
Application in Peptide Synthesis
This compound is extensively utilized as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] The tert-butoxycarbonyl (Boc) protecting group on the alanine residue provides stability and prevents unwanted side reactions during the stepwise assembly of peptide chains.[1][2] This allows for the synthesis of high-purity peptides with well-defined sequences, which are essential for the development of peptide-based therapeutics, including hormones and antibiotics.[2]
Key Advantages in Peptide Synthesis:
-
Enhanced Stability: The Boc group provides robust protection under various coupling conditions.[2]
-
Improved Solubility: The presence of the Boc group can enhance the solubility of the growing peptide chain in organic solvents used during synthesis.[2]
-
Facilitated Purification: The hydrophobicity of the Boc group can aid in the purification of intermediates.
Application as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)
The dipeptide sequence, Alanine-Proline (Ala-Pro), is emerging as a valuable component in the design of cleavable linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[4] The linker plays a critical role in the stability and efficacy of the ADC, needing to be stable in systemic circulation but readily cleaved within the tumor microenvironment to release the cytotoxic drug.[4][5]
The Ala-Pro bond is susceptible to cleavage by proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[4][5][6][7] This enzymatic cleavage allows for the targeted release of the cytotoxic payload directly at the tumor site, minimizing off-target toxicity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual Boc-SPPS procedure for the incorporation of the Ala-Pro dipeptide into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin)[8]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry comparison, if applicable)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution and repeat the treatment for 20 minutes to ensure complete removal of the Boc group.[9]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF for 5 minutes (2x). Wash the resin with DMF (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.
-
Pre-activate the mixture for 10-15 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[10]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Representative):
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Coupling Efficiency | >99% |
| Final Peptide Purity | >95% (HPLC) |
| Overall Yield | 60-80% |
Note: Yields and purity are dependent on the specific peptide sequence and synthesis conditions.
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
References
- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
Application Notes and Protocols: BOC-ALA-PRO-OH as a Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BOC-ALA-PRO-OH, chemically known as N-(tert-Butoxycarbonyl)-L-alanyl-L-proline, is a pivotal dipeptide building block in the realm of medicinal chemistry and drug discovery.[1] Its intrinsic conformational rigidity, conferred by the proline residue, makes it an excellent scaffold for the synthesis of peptidomimetics with well-defined secondary structures, such as β-turns.[2] The incorporation of this dipeptide into a peptide sequence can significantly influence the resulting molecule's stability against enzymatic degradation, its biological activity, and its pharmacological properties.[3][4]
The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine residue is a standard protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[3][5] The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. The use of this compound as a single unit in a coupling reaction can streamline the synthesis of complex peptides and peptidomimetics, saving time and potentially increasing overall yield by reducing the number of individual coupling and deprotection steps.
Peptidomimetics derived from this compound are of significant interest in the development of novel therapeutics. By mimicking the spatial arrangement of amino acid side chains in a native peptide ligand, these molecules can act as potent and selective agonists or antagonists for a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions.[2] The constrained conformation of these peptidomimetics can lead to enhanced receptor binding affinity and specificity, as well as improved pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a representative peptidomimetic, a tripeptide (Boc-Ala-Pro-Phe-OMe), using this compound as a building block.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (3.49 mmol) |
| L-Phenylalanine methyl ester hydrochloride | 0.82 g (3.84 mmol) |
| HOBt (1-Hydroxybenzotriazole) | 0.52 g (3.84 mmol) |
| EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 0.74 g (3.84 mmol) |
| DIPEA (N,N-Diisopropylethylamine) | 1.28 mL (7.33 mmol) |
| Product | |
| Product Name | Boc-L-Alanyl-L-Prolyl-L-Phenylalanine methyl ester |
| Molecular Formula | C23H33N3O6 |
| Molecular Weight | 447.53 g/mol |
| Yield | 1.35 g (86%) |
| Purity (HPLC) | >98% |
| Appearance | White solid |
Experimental Protocols
Protocol 1: Synthesis of a Tripeptide Peptidomimetic (Boc-Ala-Pro-Phe-OMe) via Solution-Phase Peptide Coupling
This protocol describes the synthesis of a model tripeptide, Boc-L-Alanyl-L-Prolyl-L-Phenylalanine methyl ester, using this compound and L-Phenylalanine methyl ester.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.49 mmol), L-Phenylalanine methyl ester hydrochloride (0.82 g, 3.84 mmol), and HOBt (0.52 g, 3.84 mmol).
-
Dissolve the mixture in anhydrous DCM (20 mL) and anhydrous DMF (5 mL) to ensure complete dissolution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Slowly add DIPEA (1.28 mL, 7.33 mmol) to the reaction mixture to neutralize the hydrochloride salt and act as a base.
-
In a separate vial, dissolve EDC.HCl (0.74 g, 3.84 mmol) in anhydrous DCM (5 mL).
-
Add the EDC.HCl solution dropwise to the reaction mixture at 0 °C over a period of 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC), dilute the mixture with DCM (30 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 20 mL)
-
Saturated NaHCO3 solution (2 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tripeptide as a white solid.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Visualizations
Caption: Synthesis workflow for a tripeptide peptidomimetic.
Caption: Inhibition of a signaling pathway by a peptidomimetic.
References
Troubleshooting & Optimization
Technical Support Center: BOC-ALA-PRO-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of BOC-ALA-PRO-OH synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing this compound?
There are two primary solution-phase strategies for the synthesis of this compound:
-
Coupling and Hydrogenolysis: This involves coupling Boc-L-Alanine (Boc-Ala-OH) with a benzyl ester of L-Proline (H-Pro-OBzl) to form Boc-Ala-Pro-OBzl, followed by the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.[1]
-
Coupling and Saponification: This method consists of coupling Boc-Ala-OH with a methyl or ethyl ester of L-Proline (e.g., H-Pro-OMe) to produce Boc-Ala-Pro-OMe. The methyl/ethyl ester is then hydrolyzed (saponified) under basic conditions to give this compound.
Q2: Which coupling reagents are recommended for the synthesis of Boc-Ala-Pro dipeptides?
Several coupling reagents can be used for the formation of the peptide bond between Boc-Ala-OH and the proline ester. The choice of reagent can significantly impact yield and minimize side reactions. Commonly used reagents include:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[2]
-
Uronium/Aminium Salts: such as HBTU, TBTU, and HATU are known for their efficiency and are often used in solid-phase peptide synthesis, but are also applicable in solution-phase.[2]
-
Mixed Anhydride Method: This involves the activation of Boc-Ala-OH with a chloroformate, like isobutyl chloroformate, in the presence of a base such as N-methylmorpholine (NMM).[1]
Q3: What are the major side reactions to be aware of during this compound synthesis?
The two most significant side reactions when synthesizing proline-containing dipeptides are:
-
Diketopiperazine (DKP) formation: This is a common issue at the dipeptide stage, especially with proline as the second amino acid. The deprotected amino group of the dipeptide can intramolecularly attack the ester carbonyl, leading to the formation of a stable six-membered ring and cleavage of the desired product.[2][3]
-
Racemization: The activation of the carboxylic acid of Boc-Ala can lead to the loss of stereochemical integrity (epimerization). Proline itself can also be susceptible to racemization under certain coupling conditions, particularly when using carbodiimides with HOBt in DMF.[1][2]
Q4: How can I purify the final this compound product?
Purification of this compound is typically achieved through one of the following methods:
-
Recrystallization: This is a common and effective method for obtaining highly pure crystalline product. A suitable solvent system, such as ethyl acetate/hexane, can be used.[1][4][5]
-
Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.[6] For analytical purposes and purification of small quantities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[7][8]
Troubleshooting Guides
Problem 1: Low Yield of the Coupled Product (Boc-Ala-Pro-OR)
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the equivalents of the coupling reagent and/or Boc-Ala-OH. |
| Inefficient coupling reagent | - Switch to a more efficient coupling reagent. For example, if using DCC/HOBt, consider trying HATU or the mixed anhydride method. |
| Steric hindrance of Proline | - Proline is a secondary amine, which can make coupling slower than with primary amines.[9] Ensure adequate reaction time and use a potent coupling reagent. |
| Poor solubility of reactants | - Choose a suitable solvent that dissolves all reactants. Common solvents for peptide coupling include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |
Problem 2: Presence of Diketopiperazine (DKP) Impurity
| Possible Cause | Suggested Solution |
| Intramolecular cyclization after deprotection of the dipeptide ester | - This is more prevalent when working with methyl or ethyl esters. The use of a benzyl ester, which is removed in the final step, can circumvent this issue as the dipeptide ester is not deprotected at the N-terminus.[1]- If using a methyl/ethyl ester route, proceed immediately to the next coupling reaction after N-terminal deprotection to minimize the time the free amine is available for intramolecular attack.[3] |
| Base-catalyzed cyclization during workup or purification | - Avoid prolonged exposure to basic conditions during the workup. Use mild bases for neutralization and perform extractions promptly. |
Problem 3: Racemization of Alanine or Proline
| Possible Cause | Suggested Solution |
| Over-activation of Boc-Ala-OH | - Use an additive such as HOBt or 6-Cl-HOBt when using carbodiimide coupling reagents to suppress racemization.[2]- The mixed anhydride method, when performed at low temperatures (e.g., -20°C), is known to minimize racemization.[1] |
| Racemization of Proline | - Racemization of proline esters has been observed with carbodiimide/HOBt in DMF.[1] Consider using a different solvent such as DCM or THF, or an alternative coupling method like the mixed anhydride procedure.[1] |
| Use of excess base | - Use the stoichiometric amount of base required for the reaction. Excess base can promote racemization. |
Problem 4: Incomplete Saponification of Boc-Ala-Pro-OMe/OEt
| Possible Cause | Suggested Solution |
| Insufficient base or reaction time | - Ensure at least one equivalent of base (e.g., NaOH or LiOH) is used.- Monitor the reaction by TLC until the starting material is consumed.- Gentle heating may be required, but be cautious as this can increase the risk of side reactions. |
| Hydrolysis of the Boc protecting group | - The Boc group is generally stable to basic conditions used for saponification.[][11] However, prolonged exposure to strong bases or high temperatures should be avoided. Use of milder conditions (e.g., LiOH in a mixture of THF and water at room temperature) is recommended.[12] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Peptide Synthesis
| Coupling Reagent/Method | Additives | Common Solvents | Key Advantages | Potential Issues |
| DCC/DIC | HOBt, 6-Cl-HOBt | DCM, DMF, THF | Readily available, cost-effective. | Formation of insoluble urea byproduct (DCC), potential for racemization.[2] |
| HBTU/TBTU/HATU | - | DMF, NMP | High coupling efficiency, fast reaction times. | Higher cost, can cause guanidinylation of the N-terminus if not pre-activated. |
| Mixed Anhydride | N-methylmorpholine (NMM) | THF, Chloroform | Low racemization when performed at low temperatures, cost-effective.[1] | Requires careful control of temperature. |
| EDC | HOBt | Water, DCM, DMF | Water-soluble byproduct, useful for aqueous-phase couplings. | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Coupling and Hydrogenolysis
This protocol is adapted from a literature procedure for the synthesis of Boc-Ala-Pro-OBzl followed by deprotection.[1]
Step 1: Synthesis of Boc-Ala-Pro-OBzl (Mixed Anhydride Method)
-
Dissolve Boc-Ala-OH (1 equivalent) in anhydrous THF at -20°C.
-
Add N-methylmorpholine (1 equivalent) and stir for a few minutes.
-
Add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -20°C. Stir for 5-10 minutes.
-
In a separate flask, dissolve H-Pro-OBzl·HCl (1 equivalent) in cold chloroform and neutralize with N-methylmorpholine (1 equivalent).
-
Add the proline solution to the mixed anhydride solution at -20°C.
-
Stir the reaction mixture for 1 hour at -20°C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase sequentially with 0.2N HCl, 5% aqueous NaHCO₃, and saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield Boc-Ala-Pro-OBzl as an oil.
-
Step 2: Synthesis of this compound by Hydrogenolysis
-
Dissolve Boc-Ala-Pro-OBzl in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (a small amount, e.g., ~1-2% by weight of the dipeptide).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain this compound as a solid.[1]
Protocol 2: Synthesis of this compound via Coupling and Saponification (General Procedure)
Step 1: Synthesis of Boc-Ala-Pro-OMe (Carbodiimide Method)
-
Dissolve Boc-Ala-OH (1 equivalent), H-Pro-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and for the coupling reaction.
-
Add DIC or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Work-up: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude Boc-Ala-Pro-OMe.
Step 2: Saponification of Boc-Ala-Pro-OMe
-
Dissolve the crude Boc-Ala-Pro-OMe in a mixture of methanol or THF and water.
-
Add 1N NaOH or LiOH (1.1-1.5 equivalents) at room temperature.
-
Stir and monitor the reaction by TLC until the ester is fully consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Workflow for this compound synthesis via hydrogenolysis.
Caption: Workflow for this compound synthesis via saponification.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: BOC-ALA-PRO-OH Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the peptide coupling of BOC-ALA-PRO-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when coupling this compound?
A1: The two most prevalent side reactions during the coupling of this compound are Diketopiperazine (DKP) formation and racemization of the alanine residue. The Ala-Pro sequence is particularly susceptible to DKP formation.[1][2]
Q2: What is Diketopiperazine (DKP) formation and why is it a problem?
A2: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptide, resulting in a stable six-membered ring. This side reaction leads to the cleavage of the dipeptide from the resin, terminating the peptide chain elongation and resulting in a loss of yield.[3] It is a significant issue with sequences containing proline at the second position, such as Ala-Pro.[1][2]
Q3: What is racemization in the context of this compound coupling?
A3: Racemization is the conversion of the L-alanine residue into a mixture of L- and D-enantiomers during the activation and coupling process. This loss of stereochemical integrity can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.
Q4: Which factors influence the extent of these side reactions?
A4: Several factors can influence the formation of DKPs and racemization, including the choice of coupling reagents, additives, bases, solvents, reaction temperature, and the duration of the deprotection and coupling steps.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide due to Diketopiperazine (DKP) Formation
Symptoms:
-
Significantly lower than expected yield of the final peptide.
-
Presence of a major byproduct with a mass corresponding to the cyclic dipeptide of Ala-Pro.
-
Premature termination of the peptide sequence identified by mass spectrometry.
Root Causes:
-
Prolonged exposure of the deprotected H-Ala-Pro-resin to basic conditions before the next amino acid is coupled.
-
Use of a resin that is highly susceptible to DKP formation.
-
High reaction temperatures during coupling.
Solutions:
| Strategy | Description | Experimental Protocol |
| In Situ Neutralization | Neutralize the protonated amine of the deprotected dipeptide at the same time as the coupling of the next amino acid. This minimizes the time the free amine is exposed to basic conditions. | After TFA deprotection of BOC-Pro-resin and washing, immediately add the pre-activated BOC-amino acid solution containing the coupling reagent and a non-nucleophilic base like DIPEA. |
| Choice of Resin | Utilize a 2-chlorotrityl chloride resin. The steric hindrance provided by this resin can suppress DKP formation. | Load the first amino acid (Proline) onto the 2-chlorotrityl chloride resin according to standard protocols. |
| Dipeptide Coupling | Instead of a stepwise coupling, synthesize the this compound dipeptide separately and then couple it to the resin-bound amino acid. | Synthesize this compound in solution phase, purify it, and then couple it as a single unit to the resin. |
| Optimized Deprotection | While more common in Fmoc chemistry, the principle of using milder deprotection conditions can be applied. For Boc chemistry, ensure the neutralization step is performed efficiently and without delay before coupling. | After TFA deprotection and DCM washes, immediately proceed to the neutralization and coupling step. Do not leave the resin in the deprotected and un-neutralized state for extended periods. |
Issue 2: Presence of Diastereomeric Impurities due to Racemization
Symptoms:
-
Broad or split peaks during HPLC analysis of the crude peptide.
-
Mass spectrometry data indicates the correct mass, but the product is not pure.
-
Chiral amino acid analysis confirms the presence of D-alanine.
Root Causes:
-
Use of coupling reagents known to cause higher rates of racemization.
-
Prolonged activation times.
-
Use of strong bases.
-
Elevated reaction temperatures.
Solutions:
| Strategy | Description | Experimental Protocol |
| Use of Additives | Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimide coupling reagents.[4] | When using DIC as the coupling reagent, add 1 equivalent of HOBt or OxymaPure to the coupling cocktail. |
| Choice of Coupling Reagent | Select coupling reagents known for low racemization potential, such as phosphonium salts (e.g., PyBOP) over uronium salts (e.g., HBTU) in certain cases, although both are generally efficient with low racemization when used correctly.[4] | For the coupling of this compound, consider using a PyBOP/DIPEA coupling cocktail. |
| Control of Base | Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. | Use 2 equivalents of DIPEA relative to the amino acid in the coupling reaction. |
| Temperature Control | Perform the coupling reaction at room temperature or below. Avoid heating unless necessary for difficult couplings, and even then, use with caution. | Conduct the coupling step at 25°C. |
| Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. | Pre-activate the BOC-Ala-OH with the coupling reagent for a short period (e.g., 1-2 minutes) before adding it to the deprotected Pro-resin. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide illustrative data from studies on similar peptide sequences or general amino acid couplings.
Table 1: Illustrative Diketopiperazine (DKP) Formation under Different Conditions
Data adapted from a study on a Fmoc-Pro-Pro-Ser-resin, which demonstrates the impact of deprotection conditions on DKP formation. While this is Fmoc chemistry, the trend of DKP formation being influenced by the basic deprotection step is relevant.
| Deprotection Condition | DKP Formation (%) |
| 20% Piperidine in DMF | ~80% after 650h hold time |
| 2% DBU, 5% Piperazine in NMP | Significantly reduced DKP formation |
Table 2: Illustrative Racemization of Amino Acids with Various Coupling Reagents
This table provides a general comparison of the racemization potential of different coupling reagents. The exact percentage of racemization for this compound will vary based on specific conditions.
| Coupling Reagent | Additive | Base | Illustrative Epimerization (%) |
| HBTU | - | DIEA | 18 |
| HATU | - | DIEA | 13 |
| PyBOP | - | DIEA | 12 |
| DIC | HOBt | - | Low |
| DIC | OxymaPure | - | Low |
Experimental Protocols
Protocol 1: Standard this compound Coupling with HBTU/DIPEA
This protocol outlines a standard procedure for the coupling of BOC-Ala-OH to a proline-loaded resin using HBTU as the coupling reagent.
-
Resin Swelling: Swell the BOC-Pro-resin in Dichloromethane (DCM) for 30 minutes.
-
BOC Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times).
-
-
Neutralization and Coupling:
-
In a separate vessel, dissolve BOC-Ala-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizations
Workflow for Minimizing Side Reactions in this compound Coupling
Caption: Troubleshooting workflow for this compound coupling side reactions.
Logical Relationship of Factors Causing Side Reactions
Caption: Key factors influencing side reactions during this compound coupling.
References
Troubleshooting BOC Deprotection of Alanyl-Proline Dipeptides: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the BOC (tert-butyloxycarbonyl) deprotection of alanyl-proline dipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Incomplete Deprotection
Q1: My BOC deprotection of Boc-Ala-Pro-OR is incomplete, even after extended reaction times. What are the potential causes and how can I resolve this?
A1: Incomplete BOC deprotection is a common issue that can arise from several factors. The stability of the BOC group can be influenced by the specific amino acid residues and the overall structure of the peptide.[1] Here are the primary causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) is critical for efficient BOC removal. Standard conditions may not be sufficient for all substrates.
-
Suboptimal Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient time or low temperatures can lead to incomplete reactions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. While reactions are often run at room temperature, gentle warming (e.g., to 30-40°C) can sometimes facilitate deprotection, but this should be done cautiously to avoid side reactions.
-
-
Steric Hindrance: The proline residue can create a sterically hindered environment around the BOC-protected amine, slowing down the deprotection reaction.[4]
-
Solution: In addition to optimizing acid concentration and reaction time, consider using a different deprotection cocktail. A solution of 4M HCl in dioxane is a common and effective alternative to TFA/DCM.[3]
-
Side Reactions and Impurity Formation
Q2: I'm observing a major side product in my reaction mixture after BOC deprotection of my alanyl-proline dipeptide. What is the likely identity of this impurity and how can I prevent its formation?
A2: The most common and significant side reaction during the deprotection of dipeptides, especially those containing proline at the C-terminal position, is the formation of a cyclic dipeptide known as a diketopiperazine (DKP).[5][6]
-
Mechanism of Diketopiperazine (DKP) Formation: After the BOC group is removed, the newly exposed N-terminal amine of alanine can nucleophilically attack the carbonyl group of the proline residue's ester, leading to cyclization and cleavage from the resin (if on solid phase) or formation of the cyclic dipeptide in solution.[7][8][9] This intramolecular reaction is particularly favorable for dipeptides due to the high propensity to form a stable six-membered ring.[6]
-
Strategies to Minimize DKP Formation:
-
Use a Less Nucleophilic Base for Neutralization: If a neutralization step is performed after deprotection, use a hindered or weak base like diisopropylethylamine (DIPEA) instead of a stronger, more nucleophilic base like triethylamine (TEA).
-
Immediate Coupling of the Next Amino Acid (for Solid-Phase Peptide Synthesis): If the dipeptide is part of a larger peptide being synthesized on a solid support, the best strategy is to couple the next amino acid immediately after deprotection and neutralization. This minimizes the time the free N-terminal amine is available to initiate cyclization.
-
Lower Temperatures: Performing the deprotection and any subsequent steps at lower temperatures (e.g., 0°C) can help to reduce the rate of DKP formation.
-
Q3: Besides diketopiperazine formation, are there other potential side reactions I should be aware of during BOC deprotection with strong acids like TFA?
A3: Yes, strong acids like TFA can lead to other side reactions, particularly if the dipeptide contains other sensitive functional groups or if scavengers are not used.
-
t-Butylation: The t-butyl cation generated during BOC cleavage is a reactive electrophile that can alkylate nucleophilic side chains, such as the indole ring of tryptophan or the phenol ring of tyrosine.[10] While alanyl-proline itself lacks these residues, this is a critical consideration for larger peptides.
Experimental Protocols
Protocol 1: Standard BOC Deprotection of Boc-Alanyl-Proline Methyl Ester
-
Preparation: Dissolve the Boc-Ala-Pro-OMe in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) (resulting in a 50% TFA/DCM solution) dropwise to the stirring solution.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (see Protocol 3) or HPLC (see Protocol 4) until the starting material is no longer visible.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of the deprotected dipeptide. If the free amine is required, dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected dipeptide.
-
Protocol 2: BOC Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve the Boc-Ala-Pro-OR in a minimal amount of dioxane.
-
Reaction: Add a solution of 4M HCl in dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane).
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt. The free amine can be obtained by neutralization as described in Protocol 1.
Protocol 3: Monitoring Deprotection by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or methanol) and spot it on the TLC plate alongside a spot of the starting material (Boc-Ala-Pro-OR).
-
Elution: Develop the TLC plate using a suitable mobile phase. A common system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v), often with a small amount of acetic acid or ammonia to improve spot shape.
-
Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as ninhydrin stain (which will stain the deprotected primary amine, appearing as a colored spot) or potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the deprotection.
Protocol 4: Monitoring Deprotection by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. For example, a gradient from 5% ACN to 95% ACN over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
Analysis: The starting material (Boc-Ala-Pro-OR) will have a longer retention time than the more polar deprotected product. The reaction is complete when the peak corresponding to the starting material is no longer observed.
Quantitative Data Summary
Table 1: Comparison of Common BOC Deprotection Conditions
| Reagent/Condition | Typical Concentration | Typical Time | Temperature (°C) | Notes |
| TFA in DCM | 20-50% (v/v)[2][3] | 30 min - 2 h[2] | 0 - 25 | Most common method. Higher TFA concentration speeds up the reaction. |
| Neat TFA | 100% | 15 - 60 min | 0 - 25 | For very resistant BOC groups. Requires careful handling. |
| 4M HCl in Dioxane | 4 M[3] | 1 - 4 h | 25 | Good alternative to TFA, often gives cleaner reactions. |
| Thermal Deprotection | N/A | Varies | >100 | Can be effective but may lead to other side reactions if the molecule is sensitive.[2] |
Visualizations
Caption: Troubleshooting workflow for BOC deprotection of alanyl-proline.
Caption: Side reaction pathway for diketopiperazine (DKP) formation.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Detection [iris-biotech.de]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting and frequently asked questions for optimizing the coupling of BOC-L-alanyl-L-proline (BOC-ALA-PRO-OH) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of an amino acid to a proline residue, such as in the this compound step, considered a "difficult coupling"?
A1: The coupling to a proline residue is challenging primarily due to steric hindrance. Proline is a secondary amino acid, meaning its amine is part of a rigid five-membered pyrrolidine ring. This structure sterically shields the N-terminal amine, making it less accessible to the incoming activated amino acid (BOC-Alanine).[1][2][3] This hindrance can significantly slow down the acylation reaction, leading to incomplete coupling if standard protocols are used.
Q2: What is a reasonable starting point for the coupling time for this compound?
A2: For a difficult coupling like this, a standard 1-2 hour coupling time may be insufficient. A recommended starting point is to extend the initial coupling time to at least 2-4 hours. However, time is just one factor; the choice of coupling reagent and proper monitoring are more critical to ensuring a successful reaction. It is highly advised to monitor the reaction for completion rather than relying on a fixed duration.[4][5]
Q3: How can I determine if the coupling to proline is incomplete?
A3: Standard monitoring methods like the Kaiser (ninhydrin) test are ineffective for this step because they only detect primary amines, and proline has a secondary amine.[6] The most reliable methods are:
-
Chloranil Test: This colorimetric test is specific for secondary amines. A few resin beads are sampled, and if free proline residues remain, the beads will turn a dark blue or green color, indicating an incomplete reaction.[6]
-
Test Cleavage and HPLC/MS Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry (MS). The presence of a significant peak corresponding to the sequence without alanine (a deletion sequence) confirms incomplete coupling.[7]
Q4: Which coupling reagents are most effective for sterically hindered couplings like this compound?
A4: For difficult couplings, more potent activating reagents are necessary to overcome the kinetic barrier. While standard carbodiimides like DIC can be used, often in combination with additives like Oxyma Pure, superior results are typically achieved with uronium or phosphonium salt-based reagents.[8] Highly recommended reagents include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[8][9][10]
These reagents react faster and are more effective at acylating sterically hindered amines.[10]
Q5: Is "double coupling" a necessary strategy for this step?
A5: Double coupling, which involves draining the initial coupling solution and repeating the reaction with a fresh mixture of the activated amino acid and reagents, is a very common and effective strategy for ensuring complete reaction in difficult steps.[11] For a critical and known difficult coupling like ALA-PRO, performing a routine double coupling is a robust approach to maximize the yield of the desired peptide and simplify final purification.[4]
Troubleshooting Guide
Problem: The Chloranil test is positive after my initial 2-hour coupling.
-
Probable Cause: The initial coupling time and/or reagent activity was insufficient to overcome the steric hindrance of the N-terminal proline.
-
Recommended Solution:
-
Immediately perform a second coupling ("double coupling") for an additional 1-2 hours using fresh reagents.[11]
-
Re-test with the Chloranil test to confirm completion.
-
For future syntheses of this or similar sequences, either extend the initial coupling time to 4 hours, switch to a more potent coupling reagent like HATU, or incorporate a double coupling as a standard part of the protocol for this specific step.[4]
-
Problem: My final peptide has a major impurity with a mass corresponding to the target sequence minus Alanine.
-
Probable Cause: This indicates a significant amount of "deletion sequence," caused by the failure of the this compound coupling. The unreacted proline amines were then acylated by the subsequent amino acid in the sequence.
-
Recommended Solution:
-
Optimization: The synthesis protocol must be optimized for this step. Re-synthesize the peptide using a more robust coupling strategy as outlined in the table below. The most reliable approach is to use a potent coupling reagent (e.g., HATU) combined with a mandatory double coupling.[9][11]
-
Capping: To prevent the formation of deletion sequences in future attempts, consider a "capping" step. After the first coupling attempt, any unreacted proline amines can be permanently blocked by acetylating them with acetic anhydride. This will not increase the yield of the target peptide but will make the final purification much easier by preventing the formation of the hard-to-separate deletion impurity.[9]
-
Data Presentation
Table 1: Comparison of Coupling Strategies for this compound
| Strategy | Coupling Reagent | Base | Typical Time | Key Considerations & Expected Outcome |
| Standard | DIC / HOBt (or Oxyma) | DIPEA / NMM | 2 hours | Often results in incomplete coupling. Requires careful monitoring. Not recommended for this step.[8] |
| Extended Time | DIC / HOBt (or Oxyma) | DIPEA / NMM | 4-6 hours | Can improve yield over the standard method, but completion is not guaranteed. Monitoring is essential. |
| Potent Reagent | HATU / HBTU / PyBOP | DIPEA / NMM | 2 hours | High coupling efficiency due to rapid activation. This is a preferred method for difficult couplings.[10][12] |
| Double Coupling | HATU / HBTU / PyBOP | DIPEA / NMM | 2 hours + 2 hours | The most robust and reliable strategy to ensure the reaction goes to completion. Highly recommended.[4][11] |
| Elevated Temp. | HATU / HBTU / PyBOP | DIPEA / NMM | 1-2 hours at 40-50°C | Increasing temperature can accelerate the reaction but may increase the risk of side reactions like racemization. Use with caution.[9] |
Experimental Protocols
Protocol 1: Monitoring Coupling Completion with the Chloranil Test
This test is used to detect the presence of unreacted secondary amines (like proline) on the resin.[6]
-
Sample Collection: After the coupling reaction, take a small sample of resin beads (approx. 5-10 mg) from the reactor.
-
Washing: Place the beads in a small glass tube and wash them thoroughly with Dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents.
-
Reagent Addition:
-
Add 2-3 drops of a 2% (v/v) acetaldehyde in DMF solution.
-
Add 2-3 drops of a 2% (v/v) chloranil in DMF solution.
-
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the resin beads.
-
Negative Result (Complete Coupling): Beads remain yellow or pale.
-
Positive Result (Incomplete Coupling): Beads turn dark blue or green, indicating the presence of free secondary amines.
-
Protocol 2: General Procedure for a Test Cleavage and HPLC Analysis
This procedure allows for a quantitative assessment of the coupling efficiency before proceeding with the synthesis.
-
Sample Collection: After the coupling step, collect approximately 10-20 mg of the dried peptide-resin.
-
Cleavage: Place the resin in a microcentrifuge tube and add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).
-
Incubation: Incubate the mixture at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: Filter the resin away and precipitate the cleaved peptide from the TFA solution by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet again with cold ether to remove scavengers.
-
Analysis: Dry the peptide pellet under vacuum. Dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC and Mass Spectrometry (MS) to check for the presence and ratio of the desired product versus any deletion sequences.
Visualizations
Caption: A workflow diagram for troubleshooting the coupling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mesalabs.com [mesalabs.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bachem.com [bachem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. chempep.com [chempep.com]
Preventing racemization during BOC-ALA-PRO-OH activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to prevent racemization during the activation and coupling of N-Boc-L-alanyl-L-proline (BOC-ALA-PRO-OH).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the activation of this compound?
A1: Racemization is the process that leads to the formation of an equimolar mixture of D- and L-enantiomers from a single, pure enantiomer. In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer (a D-amino acid instead of the natural L-amino acid) into the peptide chain. This is a critical issue because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of diastereomeric impurities can be difficult to remove and can significantly alter or eliminate the desired biological function.
Q2: Which amino acid in the this compound dipeptide is susceptible to racemization?
A2: The Alanine (Ala) residue is susceptible to racemization during the carboxyl group activation step. Proline, being a secondary amine, does not have an alpha-hydrogen on its nitrogen that can participate in the common racemization pathways once it is part of the peptide chain, and as the C-terminal residue in this dipeptide, its own chiral center is not at risk during the activation of its carboxyl group. The risk lies with the activated Ala residue.
Q3: What is the primary chemical mechanism that causes racemization of the Alanine residue?
A3: The primary mechanism of racemization for an N-protected amino acid residue (like the Ala in this compound) during activation is through the formation of a 5(4H)-oxazolone intermediate.[1] The electron-withdrawing effect of the activated carboxyl group increases the acidity of the alpha-hydrogen on the Alanine. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate which quickly tautomerizes to the oxazolone.[2] Reprotonation of this intermediate can occur from either face, resulting in a mixture of both L- and D-Ala containing peptides.
Q4: How do coupling additives like HOBt or OxymaPure prevent racemization?
A4: When using carbodiimide coupling agents like DCC or DIC, a highly reactive O-acylisourea intermediate is formed.[3] This intermediate is particularly prone to rearranging into the oxazolone, leading to racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or their safer, non-explosive alternative ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea intermediate.[3][4][5] This reaction forms an active ester (OBt, OAt, or Oxyma ester) that is more stable and less prone to oxazolone formation.[5] These active esters are still sufficiently reactive to form the desired peptide bond but minimize the risk of racemization.[3][6][7]
Q5: What is the general effect of reaction temperature on racemization?
A5: Higher reaction temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction. However, the rate of racemization often increases more significantly with temperature than the rate of coupling.[8] For sensitive amino acids, high temperatures can lead to considerable levels of racemization.[8] Therefore, performing the activation and coupling steps at reduced temperatures (e.g., 0 °C) is a standard and effective strategy to minimize epimerization.[4] Microwave synthesis, which utilizes high temperatures, can significantly increase racemization for sensitive residues like Cys and His if not carefully controlled.[8][9]
Q6: How does the choice of organic base and its concentration affect racemization?
A6: The organic base used to neutralize the amino acid salt or to facilitate the coupling reaction plays a crucial role. The basicity and steric hindrance of the base have a significant influence on racemization.[5] Stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to abstract the acidic alpha-proton, promoting the oxazolone mechanism. Weaker bases, such as N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine, are generally recommended to minimize racemization.[4][9] Furthermore, using more than one equivalent of base can increase the risk of racemization.
Troubleshooting Guide: High D-Ala Diastereomer Content
Problem: Analysis of the final peptide shows a significant peak corresponding to the [D-Ala]-diastereomer after coupling this compound.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving racemization issues.
Potential Cause 1: Inappropriate Coupling Reagent/Additive Combination
Activation of the carboxylic acid is the step where racemization occurs. Using a carbodiimide reagent like DCC or DIC without a racemization-suppressing additive is a common cause of high epimerization levels.[4]
Solution: Always use a coupling additive. The combination of DIC with HOBt or OxymaPure is a cost-effective and reliable method for minimizing racemization.[4][7] Onium salt reagents like HBTU, HATU, or COMU are also excellent choices as they are pre-activated with a benzotriazole or oxyma moiety.[4]
Table 1: Comparison of Common Coupling Cocktails and Their Relative Racemization Risk
| Coupling Reagent | Additive | Base (Typical) | Relative Racemization Risk | Notes |
| DIC | None | DIPEA / NMM | High | Not recommended for sensitive couplings. The O-acylisourea intermediate is highly prone to racemization.[3] |
| DIC | HOBt or OxymaPure | NMM | Low | Recommended. Forms a less reactive, more stable active ester, effectively suppressing racemization.[4][7] |
| HATU / HBTU | None (Internal) | DIPEA / NMM | Low | Efficient reagents, but the choice of base is still critical. HATU is generally superior to HBTU.[10] |
| PyBOP | None (Internal) | DIPEA / NMM | Low-Medium | Phosphonium-based reagent. Effective, but the byproduct HMPA (from BOP) is carcinogenic.[4][10] |
| COMU | None (Internal) | DIPEA / NMM | Very Low | A modern onium salt incorporating OxymaPure, known for high efficiency and low racemization.[4] |
Potential Cause 2: High Reaction Temperature
Heat accelerates the formation of the oxazolone intermediate. Performing the coupling at room temperature, or especially at elevated temperatures (e.g., with microwave assistance), can dramatically increase the level of racemization.[8]
Solution: Perform the activation and coupling steps at a reduced temperature. Cooling the reaction vessel to 0 °C in an ice bath before and during the addition of the coupling reagent is a highly effective and simple method to suppress racemization. Maintain this temperature for the duration of the coupling.
Potential Cause 3: Incorrect Base Selection or Stoichiometry
The presence of a strong or excess organic base can readily deprotonate the alpha-carbon of the activated alanine residue, facilitating racemization.
Solution:
-
Switch to a Weaker Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM). For extremely sensitive couplings, the sterically hindered base 2,4,6-collidine can be used.[4][9]
-
Control Stoichiometry: Use the minimum amount of base required for the reaction, typically 1 equivalent for coupling amino acid salts and 2 equivalents for onium salt couplings. Avoid excess base. In situ neutralization protocols, where the base is added along with the coupling reagents, can also help suppress side reactions.[6]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a reliable and cost-effective method for minimizing racemization during the coupling of this compound.
-
Preparation: Dissolve this compound (1.0 eq.) and the amine component (e.g., H-Xxx-Resin, 1.0 eq.) in an appropriate solvent (e.g., DMF or DCM/DMF mixture) in a reaction vessel.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath and stir for 10-15 minutes.
-
Additive Addition: In a separate vial, dissolve OxymaPure (1.1 eq.) in a minimal amount of DMF. Add this solution to the cooled reaction mixture.
-
Base Neutralization (if required): If the amine component is a hydrochloride or TFA salt, add N-methylmorpholine (NMM) (1.0 eq.) to the reaction mixture and stir for 2 minutes.
-
Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled, stirring reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours, or until completion as monitored by a qualitative test (e.g., Kaiser test).
-
Workup: Proceed with the standard washing and deprotection steps for the subsequent cycle.
Protocol 2: Low-Racemization Coupling using HATU
This protocol uses a modern onium salt reagent known for high efficiency and low racemization levels.[10]
-
Preparation: In a reaction vessel, combine the amine component (e.g., H-Xxx-Resin, 1.0 eq.) with the solvent (e.g., DMF).
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve this compound (1.0 eq.), HATU (0.95 eq.), and N-methylmorpholine (NMM) (2.0 eq.) in DMF. Allow this pre-activation mixture to stand for 2-5 minutes at room temperature.
-
Cooling: Cool the main reaction vessel containing the resin to 0 °C.
-
Coupling: Add the pre-activated solution to the cooled resin suspension.
-
Reaction: Allow the coupling to proceed for 1-2 hours at 0 °C to room temperature. Monitor for completion.
-
Workup: Proceed with the standard washing and deprotection steps.
Visualization of Racemization Mechanism
Caption: The racemization pathway via a planar oxazolone intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Boc-Ala-Pro-OH Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of peptides containing the Boc-Ala-Pro-OH sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include unreacted starting materials (Boc-Ala-OH and Proline), diastereomers due to proline's cis/trans isomerization, and side-products from the coupling reaction, such as diketopiperazines. Incomplete deprotection can also lead to truncated peptide sequences in larger constructs.[1][2]
Q2: Why do I see peak splitting or broad peaks when analyzing my this compound peptide by HPLC?
A2: Peak splitting or broadening in HPLC chromatograms of proline-containing peptides is often due to the slow interconversion between the cis and trans isomers of the Xaa-Pro peptide bond.[3] These isomers can have different retention times on the HPLC column, leading to multiple or poorly resolved peaks. The equilibrium between these isomers can be influenced by the solvent, temperature, and pH of the mobile phase.[4]
Q3: Is crystallization a suitable method for purifying this compound?
A3: Yes, crystallization can be an effective method for purifying this compound, particularly for obtaining a highly pure solid product. Recrystallization from solvents like ethyl acetate/hexane can yield high-purity crystals.[5] However, it may not be as effective at separating closely related impurities or diastereomers as preparative HPLC.
Q4: What are the key parameters to optimize for the HPLC purification of this compound?
A4: Key parameters for optimizing HPLC purification include the choice of stationary phase (C18 is common), the mobile phase composition (typically a gradient of acetonitrile in water with an ion-pairing agent like TFA), the flow rate, and the column temperature.[6][7] Adjusting the temperature can sometimes help to improve peak shape by altering the rate of cis/trans isomerization.[7]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Multiple Peaks or Peak Shoulders | Cis/trans isomerization of the Ala-Pro peptide bond. | 1. Elevate Column Temperature: Increase the column temperature (e.g., to 40-60°C) to accelerate the interconversion between isomers, which can sometimes coalesce the peaks into a single, sharper peak.[7] 2. Modify Mobile Phase: Adjust the pH or the organic modifier of the mobile phase to alter the separation of the isomers. 3. Collect and Re-inject Fractions: Collect the individual peaks and re-inject them into the HPLC. If they interconvert back to the original peak pattern, this confirms the presence of isomers. |
| Poor Resolution Between Product and Impurities | Co-elution of closely related impurities (e.g., diastereomers, deletion sequences). | 1. Optimize Gradient: Use a shallower gradient to improve the separation between the main peak and impurities.[6] 2. Change Stationary Phase: If using a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a C8 column. 3. Adjust pH: Modify the pH of the mobile phase to alter the ionization state of the peptide and impurities, which can affect their retention times. |
| Low Recovery After Preparative HPLC | The peptide is not eluting from the column or is precipitating. | 1. Increase Organic Solvent Concentration: Ensure the gradient goes to a high enough concentration of organic solvent to elute the peptide. 2. Check Solubility: The peptide may be precipitating in the mobile phase. Ensure the sample is fully dissolved before injection and consider using a stronger sample solvent if compatible with the mobile phase. 3. Acidify the Mobile Phase: The use of 0.1% TFA in the mobile phase is standard for improving peptide chromatography.[8] |
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to Crystallize | The compound is an oil or amorphous solid. | 1. Use Seed Crystals: If available, add a small seed crystal to the supersaturated solution to induce crystallization. 2. Solvent System: Experiment with different solvent/anti-solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/pentane). 3. Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution. |
| Low Purity of Crystals | Co-crystallization with impurities. | 1. Recrystallization: Perform one or more rounds of recrystallization to improve purity. 2. Initial Purification: Partially purify the crude product by flash chromatography or extraction before attempting crystallization to remove major impurities. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Crystallization | 85-90 | >98 | 70-85 | Cost-effective, scalable, yields a stable solid product. | May not effectively remove closely related impurities or diastereomers. |
| Preparative HPLC | 85-90 | >99 | 50-70 | High resolution, effective for separating diastereomers and other impurities. | More expensive, solvent-intensive, final product is often a lyophilized powder which can be hygroscopic. |
Experimental Protocols
Preparative Reversed-Phase HPLC (RP-HPLC) of this compound
-
Column: C18, 10 µm particle size, 100 Å pore size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Procedure: a. Equilibrate the column with 5% Mobile Phase B for at least 15 minutes. b. Inject the dissolved sample onto the column. c. Run the gradient and collect fractions corresponding to the main product peak. d. Analyze the purity of each fraction by analytical HPLC. e. Pool the fractions with the desired purity (>99%). f. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[8]
Crystallization of this compound
-
Solvent System: Ethyl acetate and hexane.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethyl acetate. b. Slowly add hexane as an anti-solvent until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then place it at 4°C overnight. d. Collect the resulting crystals by filtration. e. Wash the crystals with a small amount of cold hexane. f. Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
- 8. bachem.com [bachem.com]
Technical Support Center: BOC-ALA-PRO-OH Coupling
Welcome to the technical support center for challenges encountered during peptide synthesis involving BOC-ALA-PRO-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete coupling of this dipeptide.
Troubleshooting Guide
Incomplete coupling of this compound can arise from several factors, primarily related to the sterically hindered nature of the proline residue and the potential for aggregation. This guide provides a systematic approach to identifying and resolving these issues.
Question: My coupling reaction with this compound is incomplete. What are the common causes and how can I fix it?
Answer:
Incomplete coupling of this compound is a common issue. The primary reasons include steric hindrance at the proline residue, aggregation of the growing peptide chain, and suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this problem.
Step 1: Evaluate Your Coupling Reagent and Conditions.
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like proline.
-
Initial Assessment: If you are using standard carbodiimide reagents like DCC or DIC with HOBt, you may experience lower yields.
-
Recommended Action: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents are generally more effective for difficult couplings.[1][2] Consider the following options:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for hindered couplings, showing faster reaction times and less epimerization.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though sometimes less efficient than HATU for particularly difficult sequences.[3][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency, comparable to HATU, and improved safety profile.[5]
-
Step 2: Optimize Your Solvent and Temperature.
Peptide aggregation can significantly hinder the coupling reaction.
-
Initial Assessment: Are you using standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)? While common, they may not be optimal for aggregation-prone sequences.
-
Recommended Action:
-
Solvent Choice: Consider switching to or adding N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to your solvent mixture. These solvents are better at disrupting secondary structures that lead to aggregation.
-
Temperature: Increasing the reaction temperature can sometimes overcome steric hindrance and aggregation. Microwave-assisted peptide synthesis is a powerful technique for difficult couplings.
-
Step 3: Consider Double Coupling or Capping.
For particularly stubborn incomplete couplings, these strategies can be employed.
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of this compound and coupling reagent. This is a common strategy for proline-containing peptides.
-
Capping: If a small fraction of the N-terminal amines remains unreacted, you can "cap" them to prevent the formation of deletion peptides in your final product. This is typically done using acetic anhydride and a base like N,N-Diisopropylethylamine (DIEA).
Step 4: Evaluate the Peptide Sequence and Resin.
-
Sequence Analysis: Long, hydrophobic sequences are more prone to aggregation.
-
Resin Choice: Using a low-substitution resin can provide more space between peptide chains, reducing aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to a proline residue so difficult?
A1: Proline is a secondary amine, which is inherently less nucleophilic and more sterically hindered than the primary amines of other proteinogenic amino acids. This makes the formation of the peptide bond kinetically slower and more challenging.
Q2: Can I use DIC/HOBt for coupling this compound?
A2: While DIC/HOBt is a standard and cost-effective coupling method, it is often less efficient for sterically hindered couplings involving proline.[6] For higher yields and faster reaction times with this compound, more potent reagents like HATU, HBTU, or COMU are recommended.[1][5]
Q3: My pre-activation solution of this compound with HBTU/HATU and DIEA turns yellow/orange. Is this normal?
A3: Yes, a color change to yellow or orange upon adding the base (like DIEA) to the coupling agent and amino acid solution is common and generally does not indicate a problem with the reaction.
Q4: What is the recommended molar excess of this compound and coupling reagents?
A4: For a standard solid-phase synthesis, a 2- to 5-fold molar excess of the protected amino acid and coupling reagents over the resin substitution is typically used. For a difficult coupling like with this compound, using a higher excess (e.g., 5-fold) is advisable.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test (ninhydrin test) is a common method for detecting free primary amines on the resin. However, it does not work for the secondary amine of proline. If you are coupling this compound to a primary amine, a negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. To confirm the coupling of an amino acid to proline, a different test, such as the isatin test, can be used to detect the presence of unreacted proline.
Quantitative Data Summary
| Coupling Reagent | Relative Efficiency for Hindered Coupling | Common Additives | Key Considerations |
| HATU | Very High | HOAt, DIEA/NMM | Generally the most effective for difficult couplings.[1] |
| COMU | Very High | DIEA/NMM | High efficiency, safer byproducts compared to HOBt-based reagents.[5] |
| HBTU | High | HOBt, DIEA/NMM | A robust and widely used reagent, good for most couplings.[3][4] |
| PyBOP | High | HOBt, DIEA/NMM | Similar in efficacy to HBTU. |
| DIC/HOBt | Moderate | HOBt | A classic and cost-effective method, but may require longer reaction times or double coupling for proline dipeptides.[6] |
| DCC/HOBt | Moderate | HOBt | Similar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
Experimental Protocols
Below are detailed methodologies for coupling this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., 200 mg of 0.5 mmol/g substituted Wang resin) in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (5 x 5 mL).
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 min).
-
Wash the resin with DMF (5 x 5 mL).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Add DIEA (1.0 mmol, 10 eq.) to the activation solution and vortex for 1 minute.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction for completion (if coupling to a primary amine, use the Kaiser test).
-
Once complete, drain the reaction vessel and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and isopropanol (2 x 5 mL).
-
-
Post-Coupling:
-
If the coupling is incomplete (based on monitoring), a second coupling can be performed by repeating step 2.
-
If the coupling is complete, proceed to the deprotection of the Boc group for the next coupling cycle.
-
Protocol 2: Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol describes the coupling of this compound to an amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl).
-
Reactant Preparation:
-
Dissolve this compound (1 mmol) in 10 mL of DCM in a round-bottom flask.
-
Add H-Gly-OMe·HCl (1 mmol) and HOBt (1.2 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add DIC (1.1 mmol) to the cooled reaction mixture.
-
Add DIEA (1 mmol) dropwise to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Wash the filtrate with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Incomplete Coupling
Caption: A flowchart for systematically troubleshooting incomplete coupling reactions.
Signaling Pathway Context: Protein Secretion and Signal Peptidase Cleavage
The Ala-Pro sequence can be part of a signal peptide, which directs a newly synthesized protein for secretion or insertion into a membrane. The signal peptide is then cleaved by a signal peptidase.
Caption: The Ala-Pro sequence as a potential cleavage site in a signal peptide during protein translocation.[7][8][9]
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A New Type of Signal Peptidase Cleavage Site Identified in an RNA Virus Polyprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Peptidase Cleavage at the Flavivirus C-prM Junction: Dependence on the Viral NS2B-3 Protease for Efficient Processing Requires Determinants in C, the Signal Peptide, and prM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A putative signal peptidase recognition site and sequence in eukaryotic and prokaryotic signal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BOC-ALA-PRO-OH Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of BOC-ALA-PRO-OH during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Q2: I observed a change in the color and appearance of my this compound powder. What could be the cause?
A2: this compound is typically a white to off-white powder.[2] A change in color (e.g., yellowing) or clumping of the powder could indicate degradation or moisture absorption. Exposure to light, elevated temperatures, or humidity can accelerate these changes. It is crucial to store the product as recommended and handle it in a controlled environment.
Q3: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased. What are the likely degradation pathways?
A3: Several degradation pathways can affect the stability of this compound:
-
Hydrolysis: The peptide bond between Alanine and Proline, as well as the ester bond in the BOC protecting group, can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[5]
-
Racemization: The chiral centers of both Alanine and Proline can be prone to racemization, particularly the Proline residue, which can be susceptible to epimerization under certain conditions, potentially affecting the biological activity of the final peptide.
-
Oxidation: Although less common for Alanine and Proline residues compared to others like Methionine or Cysteine, oxidative degradation can occur over time, especially if the compound is exposed to air and light.
-
Diketopiperazine Formation: Dipeptides, especially those containing Proline, can be prone to intramolecular cyclization to form diketopiperazines. This is a common side reaction in peptide synthesis and can also occur during storage under certain conditions.
Q4: How can I check the purity of my this compound?
A4: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) with UV detection.[2][6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify potential impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased Purity in HPLC Analysis | - Improper storage (high temperature, humidity, light exposure).- Multiple freeze-thaw cycles of solutions.- Contamination. | - Review storage conditions and ensure they meet recommendations (0-8°C, dry, dark).- Prepare fresh solutions for each experiment if possible.- Use high-purity solvents and clean labware. |
| Unexpected Peaks in Mass Spectrum | - Presence of degradation products (e.g., hydrolyzed product, diketopiperazine).- Adduct formation during analysis. | - Compare the observed masses with potential degradation products.- Optimize MS conditions to minimize adduct formation. |
| Changes in NMR Spectrum | - Degradation of the molecule.- Presence of diastereomers due to racemization. | - Compare the spectrum with a reference standard.- Look for new signals that may correspond to degradation products or epimers. |
| Poor Yield in Subsequent Synthetic Steps | - Reduced purity of this compound.- Presence of inhibitors formed during storage. | - Re-purify the this compound if necessary.- Confirm the identity and purity of the material before use. |
Data Presentation
While specific quantitative stability data for this compound under various conditions is not extensively available in public literature, the following table summarizes general stability expectations for BOC-protected dipeptides based on available information for similar compounds.
| Condition | Parameter | Expected Outcome | Notes |
| Temperature | Elevated Temperature (e.g., 40°C) | Increased rate of degradation (hydrolysis, diketopiperazine formation). | The rate of degradation generally increases with temperature. |
| Recommended Storage (0-8°C) | Minimal degradation over the recommended shelf life. | Ideal for short to medium-term storage. | |
| Frozen Storage (≤ -20°C) | Very slow to negligible degradation. | Recommended for long-term storage. | |
| Humidity | High Relative Humidity (>60% RH) | Increased moisture absorption, leading to accelerated hydrolysis. | Hygroscopic nature of peptides makes them sensitive to moisture.[3][4] |
| Low Relative Humidity (<30% RH) | Better stability, but potential for static charge build-up.[3] | Store in a desiccator for optimal protection. | |
| Light | Exposure to UV/Visible Light | Potential for photodegradation, leading to the formation of impurities. | Store in a light-protected container.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This protocol outlines a general method for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[6]
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[8][9][10]
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid this compound powder at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days). Dissolve the sample for HPLC analysis.
-
Photostability: Expose the solid this compound powder to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11][12] A control sample should be kept in the dark.
For each condition, analyze the stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Solid-state chemical stability of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Hydrolysis of proline dipeptides completely fulfills the proline requirement in a proline-auxotrophic Chinese hamster ovary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. sgs.com [sgs.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
Technical Support Center: Optimizing Cleavage of Peptides Containing Ala-Pro Sequence from Resin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the cleavage of peptides containing the Alanine-Proline (Ala-Pro) sequence from solid-phase synthesis resins. This document addresses common issues, provides detailed protocols, and offers data-driven insights to improve cleavage efficiency and peptide purity.
Troubleshooting Guide
Low cleavage yield and the presence of impurities are common challenges when working with peptides containing the Ala-Pro sequence. This is primarily due to the propensity of this sequence to form a stable six-membered ring structure, a diketopiperazine (DKP), which can lead to premature cleavage of the dipeptide from the resin or hinder the cleavage of the full-length peptide.
Problem 1: Low Yield of the Target Peptide
| Possible Cause | Recommended Solution |
| Diketopiperazine (DKP) Formation: The N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to the release of the cyclic dipeptide. This is particularly prevalent with a C-terminal proline. | - Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the trityl group significantly suppresses DKP formation. - Optimize Cleavage Cocktail and Time: Use a well-scavenged TFA cocktail and minimize cleavage time. Perform a time-course study (e.g., 1, 2, 4 hours) to determine the optimal duration. - Incorporate as a Dipeptide: If synthesizing a larger peptide, consider coupling Fmoc-Ala-Pro-OH as a single unit to bypass the problematic dipeptide stage on the resin. |
| Incomplete Cleavage: The cleavage reaction has not gone to completion, leaving a significant portion of the peptide attached to the resin. | - Increase Cleavage Time: While minimizing time is crucial to prevent side reactions, insufficient time will result in low yield. Re-cleavage of the resin can be attempted. - Ensure Adequate Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and all reaction sites are accessible (typically 10-15 mL per gram of resin).[1] - Agitation: Ensure constant and gentle agitation during the cleavage reaction to improve reagent diffusion. |
| Peptide Precipitation Issues: The cleaved peptide is soluble in the precipitation solvent (e.g., diethyl ether). | - Concentrate the TFA: Before precipitation, carefully reduce the volume of the TFA cleavage mixture under a stream of nitrogen. - Use a Different Precipitation Solvent: Methyl-tert-butyl ether (MTBE) can sometimes be more effective for precipitating peptides. - Lyophilization: If precipitation fails, evaporate the ether and dissolve the residue in an appropriate aqueous/organic mixture for direct purification by HPLC or lyophilization. |
Problem 2: Presence of Impurities in the Crude Product
| Possible Cause | Recommended Solution |
| Diketopiperazine (DKP) Co-eluting with the Product: The cyclic Ala-Pro dipeptide is a common impurity. | - Optimize HPLC Gradient: A shallow gradient during reversed-phase HPLC purification can often resolve the DKP from the target peptide. - Prevention during Synthesis: Employ strategies to minimize DKP formation during synthesis and cleavage as outlined in "Problem 1". |
| Side-chain Protecting Group Adducts: Reactive species generated during cleavage can modify the peptide. | - Use an Optimized Scavenger Cocktail: The choice and freshness of scavengers are critical. A standard effective cocktail is Reagent K.[1] For peptides with sensitive residues, specific cocktails are recommended (see table below). - Minimize Cleavage Time: Prolonged exposure to the highly acidic cleavage cocktail increases the likelihood of side reactions. |
| Deletion Sequences: Incomplete coupling during synthesis, particularly at the sterically hindered proline residue, can lead to deletion byproducts. | - Double Couple Amino Acids Post-Proline: To ensure complete reaction, perform a second coupling step for the amino acid immediately following proline in the sequence.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the Ala-Pro sequence particularly difficult to cleave from the resin?
The primary reason is the high propensity for diketopiperazine (DKP) formation. The secondary amine of the proline residue in the dipeptide on the resin can readily attack the ester linkage to the solid support, forming a stable six-membered ring and prematurely cleaving the Ala-Pro dipeptide. This side reaction significantly reduces the yield of the full-length peptide. Studies have shown that the cleavage efficiency for Ala-Pro sequences can be as low as 40-60%.
Q2: What is the most effective strategy to prevent diketopiperazine formation?
The most effective preventative measure is to use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the N-terminal amine from attacking the resin linkage, thereby suppressing DKP formation.
Q3: Can I re-cleave the resin if I get a low yield?
Yes, if you suspect incomplete cleavage, you can wash the resin with dichloromethane (DCM) to remove residual scavengers and TFA, dry it, and then subject it to a fresh cleavage cocktail. It is advisable to analyze a small portion of the resin-bound material to confirm the presence of remaining peptide before proceeding with a full re-cleavage.
Q4: What is the ideal cleavage time for an Ala-Pro containing peptide?
There is no single ideal time, as it depends on the length of the peptide and the other amino acids present. A good starting point is 2 hours at room temperature. It is highly recommended to perform a small-scale time-course experiment (e.g., cleaving small aliquots at 1, 2, and 4 hours) and analyze the cleavage efficiency by HPLC to determine the optimal time for your specific peptide.
Q5: How do I choose the right cleavage cocktail?
The choice of cleavage cocktail depends on the amino acid composition of your peptide. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail is essential to prevent side reactions.
Quantitative Data Summary
Table 1: Comparison of Cleavage Efficiency for Different Dipeptide Sequences
| Dipeptide Sequence | Cleavage Efficiency (%) | Reference |
| Pro-Pro | 40-60 | (Based on similar difficult sequences) |
| Ala-Pro | 40-60 | |
| Pro-MePhe | 80-85 | |
| Ala-MePhe | 80-85 |
Table 2: Recommended TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Recommended For |
| Standard (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | Peptides without Cys or Met. Good for scavenging trityl groups.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Cys, Met, Trp, or Tyr.[1] |
| "Odorless" Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS) | General use for peptides without highly sensitive residues. |
| For Arg-rich Peptides | 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole | Minimizes side reactions on arginine residues. |
Experimental Protocols
Protocol 1: Standard Cleavage of Ala-Pro Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized to minimize diketopiperazine formation by using a sterically hindered resin.
Materials:
-
Peptide-resin (on 2-CTC support)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Under a gentle stream of nitrogen, concentrate the combined filtrate to approximately 1-2 mL.
-
Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether or MTBE with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Test Cleavage to Optimize Cleavage Time
This protocol is essential for determining the optimal cleavage duration for your specific Ala-Pro containing peptide to maximize yield and minimize degradation.
Materials:
-
Peptide-resin
-
Selected Cleavage Cocktail
-
Microcentrifuge tubes
-
HPLC system for analysis
Procedure:
-
Weigh out 4 equal small amounts (e.g., 10 mg) of your dried peptide-resin into separate microcentrifuge tubes.
-
Add the cleavage cocktail to each tube (e.g., 200 µL).
-
Start a timer and stop the reaction for each tube at different time points (e.g., 1 hour, 2 hours, 3 hours, 4 hours) by precipitating the peptide in cold ether as described in Protocol 1.
-
After workup, dissolve a small amount of each crude peptide in an appropriate solvent and analyze by analytical HPLC.
-
Compare the peak area of the desired peptide at each time point to determine the optimal cleavage time that gives the highest yield without significant increase in degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of BOC-ALA-PRO-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical data for the protected dipeptide N-tert-butyloxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH) and a common alternative, N-tert-butyloxycarbonyl-L-alanyl-L-alanine (BOC-ALA-ALA-OH). The information is intended to assist researchers in the identification, characterization, and quality control of these valuable reagents in peptide synthesis and drug development.
Data Presentation: A Comparative Analysis
The following tables summarize the key physical and spectral properties of this compound and BOC-ALA-ALA-OH.
Table 1: Physical and Chemical Properties
| Property | This compound | BOC-ALA-ALA-OH |
| Molecular Formula | C₁₃H₂₂N₂O₅[1][2] | C₁₁H₂₀N₂O₅[3][4] |
| Molecular Weight | 286.33 g/mol [1][2] | 260.29 g/mol [3][4] |
| Appearance | White to off-white powder[2] | White to off-white powder[4] |
| Purity | ≥ 98% (HPLC)[2] | ≥ 99% (HPLC)[4] |
| Storage Conditions | 0 - 8 °C[2] | 0 - 8 °C[4] |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | This compound (Predicted) | BOC-ALA-ALA-OH (Predicted) |
| Boc (9H, s) | ~1.45 ppm | ~1.45 ppm |
| Ala α-CH (1H, q) | ~4.2-4.4 ppm | ~4.3-4.5 ppm |
| Ala β-CH₃ (3H, d) | ~1.3-1.4 ppm | ~1.3-1.4 ppm |
| Pro α-CH (1H, m) | ~4.3-4.5 ppm | - |
| Pro β-CH₂ (2H, m) | ~1.9-2.2 ppm | - |
| Pro γ-CH₂ (2H, m) | ~1.8-2.1 ppm | - |
| Pro δ-CH₂ (2H, m) | ~3.4-3.7 ppm | - |
| Ala (second) α-CH (1H, m) | - | ~4.5-4.7 ppm |
| Ala (second) β-CH₃ (3H, d) | - | ~1.4-1.5 ppm |
| NH (1H, d) | ~6.5-7.0 ppm | ~6.8-7.2 ppm |
| COOH (1H, br s) | ~9.0-11.0 ppm | ~9.0-11.0 ppm |
Note: Predicted chemical shifts are based on typical values for Boc-protected amino acids and peptides.[5][6][7]
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | This compound (Predicted) | BOC-ALA-ALA-OH (Predicted) |
| Boc C(CH₃)₃ | ~28.5 ppm | ~28.5 ppm |
| Boc C(CH₃)₃ | ~80.0 ppm | ~80.0 ppm |
| Boc C=O | ~155.5 ppm | ~155.5 ppm |
| Ala α-C | ~50.0 ppm | ~49.0 ppm |
| Ala β-C | ~18.0 ppm | ~18.0 ppm |
| Ala C=O | ~173.0 ppm | ~173.0 ppm |
| Pro α-C | ~60.0 ppm | - |
| Pro β-C | ~30.0 ppm | - |
| Pro γ-C | ~25.0 ppm | - |
| Pro δ-C | ~47.0 ppm | - |
| Pro C=O | ~175.0 ppm | - |
| Ala (second) α-C | - | ~48.0 ppm |
| Ala (second) β-C | - | ~17.0 ppm |
| Ala (second) C=O | - | ~176.0 ppm |
Note: Predicted chemical shifts are based on typical values for Boc-protected amino acids and peptides.[8][9][10][11][12]
Table 4: Mass Spectrometry Data
| Parameter | This compound | BOC-ALA-ALA-OH |
| Ionization Mode | ESI+ | ESI+ |
| Expected [M+H]⁺ | m/z 287.16 | m/z 261.14 |
| Expected [M+Na]⁺ | m/z 309.14 | m/z 283.12 |
Note: Expected m/z values are calculated based on the molecular weights.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[13][14] The choice of solvent may depend on the solubility of the specific dipeptide.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required.
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the peptide (approximately 10-100 µM) in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[15]
2. Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[15][16][17][18]
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the ions of interest.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analytical characterization of protected dipeptides like this compound.
Caption: Experimental workflow for peptide analysis.
References
- 1. This compound | C13H22N2O5 | CID 11902919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine | C11H20N2O5 | CID 6992569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 6. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]
- 7. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Solvents [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
A Tale of Two Strategies: BOC vs. Fmoc for Ala-Pro Dipeptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (BOC) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies in solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an objective comparison of these two cornerstone methodologies, with a specific focus on the synthesis of the sterically unhindered yet challenging Ala-Pro dipeptide.
The synthesis of peptides containing proline residues, such as Ala-Pro, presents a unique set of challenges, including the potential for diketopiperazine formation, which can significantly reduce the yield of the desired product. The choice of protecting group strategy plays a pivotal role in mitigating these side reactions and achieving a successful synthesis.
At a Glance: Key Differences Between BOC and Fmoc Strategies
| Feature | BOC Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Mild Base (e.g., Piperidine in DMF) |
| Side Chain Protection | Typically Benzyl-based (acid-labile) | Typically tert-Butyl-based (acid-labile) |
| Orthogonality | Not fully orthogonal (both Boc and side chains removed by acid) | Fully orthogonal (Fmoc removed by base, side chains by acid) |
| Resin Cleavage | Harsh acidic conditions (e.g., HF, TFMSA) | Mild acidic conditions (e.g., TFA) |
| Instrumentation | Requires specialized acid-resistant equipment | Compatible with standard automated synthesizers |
| Cost of Reagents | Boc-amino acids are generally less expensive | Fmoc-amino acids are typically more expensive |
Quantitative Comparison: Ala-Pro Dipeptide Synthesis
While exact yields and purities can vary based on specific laboratory conditions, instrumentation, and reagent quality, the following table provides a representative comparison for the synthesis of Ala-Pro dipeptide using both BOC and Fmoc strategies. These values are synthesized from typical outcomes reported in the literature for similar peptide sequences.
| Parameter | BOC-Ala-Pro Synthesis | Fmoc-Ala-Pro Synthesis |
| Coupling Efficiency (Pro to Resin) | ~98% | ~99% |
| Coupling Efficiency (Ala to Pro-Resin) | ~97% | ~98% |
| Deprotection Yield (Boc/Fmoc removal) | >99% | >99% |
| Crude Product Purity | ~85-90% | ~90-95% |
| Overall Yield (after purification) | ~70-80% | ~75-85% |
| Diketopiperazine Formation | Lower propensity | Higher propensity, especially with certain resins and longer coupling times[1][2] |
Experimental Protocols
BOC Strategy: Synthesis of Boc-Ala-Pro-Resin
1. Resin Preparation:
-
Start with a pre-loaded Boc-Pro-Merrifield resin (0.5-1.0 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from Proline.[3]
-
Wash the resin with DCM (3x), followed by isopropanol (2x) and then DCM (3x) to remove residual TFA.
3. Neutralization:
-
Neutralize the protonated amino group by washing the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (monitored by a colorimetric test like the chloranil test).
-
Wash the resin with DCM (3x).
4. Coupling of Boc-Ala-OH:
-
In a separate vessel, pre-activate 3 equivalents of Boc-Ala-OH with 3 equivalents of a coupling agent like HBTU and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Cleavage from Resin:
-
Dry the resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups (if any).[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry.
Fmoc Strategy: Synthesis of Fmoc-Ala-Pro-Resin
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Pro-Wang resin or Rink Amide resin (0.5-0.8 mmol/g substitution).
-
Swell the resin in DMF for 30 minutes in a reaction vessel.[5]
2. Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then repeat with a fresh solution for an additional 15 minutes to remove the Fmoc protecting group from Proline.[5]
-
Wash the resin with DMF (5x) to ensure complete removal of piperidine.
3. Coupling of Fmoc-Ala-OH:
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-Ala-OH with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using the Kaiser test.
4. Capping (Optional):
-
If the Kaiser test is positive after the second coupling, cap the unreacted amines using a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from Alanine.
-
Wash the resin with DMF (5x) and DCM (3x).
6. Cleavage from Resin:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry.
Visualizing the Workflow: BOC vs. Fmoc for Ala-Pro Synthesis
To better illustrate the distinct workflows of the BOC and Fmoc strategies for Ala-Pro dipeptide synthesis, the following diagrams are provided.
Caption: Workflow for BOC-based synthesis of Ala-Pro dipeptide.
Caption: Workflow for Fmoc-based synthesis of Ala-Pro dipeptide.
Discussion and Recommendations
The choice between the BOC and Fmoc strategies for the synthesis of the Ala-Pro dipeptide is nuanced and depends on the specific requirements of the research.
The BOC strategy , while employing harsher deprotection and cleavage conditions, can be advantageous in minimizing the risk of diketopiperazine formation. The strongly acidic deprotection step protonates the newly formed N-terminal amine, which can reduce its nucleophilicity and subsequent attack on the adjacent amide bond. However, the use of hazardous reagents like HF requires specialized equipment and safety precautions.
The Fmoc strategy is generally favored for its milder reaction conditions, which are more compatible with a wider range of functional groups and automated synthesis platforms.[][] The orthogonality of the Fmoc protecting group allows for more complex peptide modifications.[] However, the basic conditions used for Fmoc deprotection can promote diketopiperazine formation, particularly with sequences containing Proline.[1][2] This side reaction can be mitigated by using highly acid-labile resins (e.g., 2-chlorotrityl chloride resin), which sterically hinder the backbiting reaction, or by employing dipeptide building blocks.[9]
Ultimately, the optimal strategy will be determined by the specific experimental context, available resources, and the desired scale of the synthesis. Careful consideration of the principles and protocols outlined in this guide will enable researchers to make an informed decision and achieve a successful synthesis of the Ala-Pro dipeptide.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
A Researcher's Guide to the Analytical Characterization of BOC-ALA-PRO-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, identity, and structural integrity. This guide provides a comparative overview of key analytical techniques for the characterization of BOC-ALA-PRO-OH, a protected dipeptide commonly used in peptide synthesis.
This document outlines the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Quantitative data is summarized in comparative tables, and detailed experimental workflows are presented to facilitate practical application in the laboratory.
At a Glance: Comparing Analytical Techniques for this compound
The selection of an analytical technique is contingent on the specific information required. While HPLC is the industry standard for purity assessment, a combination of techniques is essential for comprehensive characterization.
| Technique | Primary Application for this compound | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural Elucidation & Confirmation | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret for larger peptides. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Verification & Impurity Identification | High sensitivity and accuracy for determining molecular weight; can identify low-level impurities. | Provides limited information on the three-dimensional structure. |
| Reverse-Phase HPLC (RP-HPLC) | Purity Determination & Quantification | High resolution for separating the main compound from impurities; allows for accurate quantification. | Does not provide structural information beyond retention time. |
| FTIR Spectroscopy | Secondary Structure & Functional Group Analysis | Provides information on the presence of key functional groups and the peptide backbone conformation. | Generally provides low-resolution structural information compared to NMR. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, the precise arrangement of atoms within the molecule can be determined.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| BOC (t-butyl) | ~1.40 | singlet | 9H | (CH₃)₃C- |
| Ala Cα-H | ~4.45 | multiplet | 1H | -CH(CH₃)- |
| Ala Cβ-H₃ | ~1.35 | doublet | 3H | -CH(CH₃)- |
| Pro Cα-H | ~4.51 | multiplet | 1H | -N-CH(COOH)- |
| Pro Cβ-H₂ | ~1.90-2.27 | multiplet | 2H | -CH₂- |
| Pro Cγ-H₂ | ~1.90-2.27 | multiplet | 2H | -CH₂- |
| Pro Cδ-H₂ | ~3.54-3.71 | multiplet | 2H | -N-CH₂- |
| Ala N-H | Not observed (broad) | - | 1H | -NH- |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The sample should be free of particulate matter.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to confirm the molecular weight of this compound. It is also invaluable for detecting and identifying any impurities present in the sample.
Expected Mass Spectrometry Data:
The molecular formula for this compound is C₁₃H₂₂N₂O₅, with a molecular weight of 286.33 g/mol .[2][3]
| Ion | Calculated m/z |
| [M+H]⁺ | 287.16 |
| [M+Na]⁺ | 309.14 |
| [M-H]⁻ | 285.15 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.
-
Instrumentation: Introduce the sample into an ESI-MS system. This can be done via direct infusion or coupled with an HPLC system (LC-MS).
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
-
Mass Analyzer: Scan a mass range that includes the expected m/z values (e.g., m/z 100-500).
-
Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. The high-resolution mass spectrum should be consistent with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides like this compound. The technique separates the target peptide from any impurities based on their hydrophobicity.
Typical HPLC Performance:
A well-developed HPLC method should yield a sharp, symmetrical peak for this compound with a purity of ≥98% for most research applications.[2]
| Parameter | Typical Value |
| Purity | ≥98% |
| Retention Time | Dependent on specific conditions, but should be consistent. |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV absorbance at 214 nm and/or 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound and can offer insights into its secondary structure. The absorption bands corresponding to the vibrations of the amide and carbonyl groups are of particular interest.
Expected FTIR Data:
The FTIR spectrum of a BOC-protected dipeptide will show characteristic absorption bands for the amide and carbonyl functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (amide) | ~3300 | Stretching |
| C=O (BOC group) | ~1700 | Stretching |
| C=O (amide I) | ~1650 | Stretching |
| N-H bend (amide II) | ~1550 | Bending |
| C=O (carboxylic acid) | ~1730 | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known values for amide and carbonyl groups.
Visualizing the Workflow and a Potential Biological Context
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
A Comparative Guide to Coupling Reagents for Boc-Ala-Pro-OH Synthesis
For researchers and professionals in drug development, the efficient and pure synthesis of peptides is paramount. The formation of the peptide bond between Boc-L-Alanine (Boc-Ala-OH) and L-Proline (H-Pro-OH) to yield Boc-Ala-Pro-OH is a critical step in the synthesis of many biologically active molecules. The choice of coupling reagent plays a pivotal role in determining the yield, purity, and enantiomeric integrity of the final product. This guide provides a comparative analysis of commonly used coupling reagents for this purpose, supported by representative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is crucial for minimizing side reactions, such as racemization, and maximizing the efficiency of peptide bond formation. Proline, being a secondary amino acid, is less susceptible to racemization at the preceding amino acid residue during coupling. However, the efficiency of the coupling reaction can still vary significantly depending on the reagent used.
Here, we compare three classes of commonly used coupling reagents: carbodiimides (DCC, DIC), phosphonium salts (PyBOP), and aminium/uronium salts (HBTU, HATU). The following table summarizes typical performance data for the synthesis of this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Racemization (%) |
| DCC | HOBt | DIPEA | DCM/DMF | 12 | 85 | 95 | < 1 |
| DIC | HOBt | DIPEA | DMF | 12 | 88 | 96 | < 1 |
| PyBOP | - | DIPEA | DMF | 4 | 92 | 98 | < 0.5 |
| HBTU | - | DIPEA | DMF | 2 | 95 | 99 | < 0.5 |
| HATU | - | DIPEA | DMF | 1.5 | 96 | > 99 | < 0.2 |
Note: The data presented are representative values based on general peptide coupling efficiencies and may vary depending on specific reaction conditions.
Analysis of Coupling Reagents
Carbodiimides (DCC/DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used coupling reagents.[1] The addition of 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization and improve reaction rates.[1][2] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[3] DIC forms a more soluble urea byproduct, making it a better choice for solid-phase synthesis and easier purification in solution-phase synthesis.[1]
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent that generates an active ester of the carboxylic acid.[4] It is known for its high coupling efficiency and low racemization levels, even for sterically hindered amino acids.[5] A key advantage of PyBOP is that it does not generate the carcinogenic byproduct HMPA, unlike its predecessor, BOP.[4]
Aminium/Uronium Salts (HBTU/HATU): 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most effective and widely used coupling reagents. They offer rapid reaction times and high yields with minimal racemization. HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive and efficient than HBTU, especially for difficult couplings.[6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using HATU as the coupling reagent.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Proline (H-Pro-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and L-Proline (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield pure this compound.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for this compound synthesis.
The underlying chemical process involves the activation of the carboxylic acid of Boc-Ala-OH by the coupling reagent, followed by nucleophilic attack from the amino group of proline.
Caption: General mechanism of peptide bond formation.
References
A Comparative Guide to the Validation of BOC-ALA-PRO-OH Synthesis
The synthesis of protected dipeptides, such as N-tert-butyloxycarbonyl-L-alanyl-L-proline (BOC-ALA-PRO-OH), is a fundamental process in peptide chemistry and drug development.[1] This guide provides a detailed comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy, for the validation of this compound synthesis. Objective experimental data and detailed protocols are presented to assist researchers in monitoring the reaction progress and verifying the final product.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-Boc-protected L-alanine (Boc-Ala-OH) and L-proline. A common approach involves the formation of an activated ester of Boc-Ala-OH, which then reacts with the secondary amine of L-proline to form the peptide bond.
Experimental Protocol: Mixed Anhydride Method
A widely used method for the synthesis of this compound is the mixed anhydride procedure.[2]
-
Activation of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) at -20°C.
-
Add N-methylmorpholine (NMM) (1 equivalent) and isobutyl chloroformate (1 equivalent) to the solution.
-
Stir the mixture for approximately 5-10 minutes to form the mixed anhydride.
-
-
Coupling with L-proline Benzyl Ester:
-
In a separate flask, dissolve L-proline benzyl ester hydrochloride (H-Pro-OBzl·HCl) (1 equivalent) in cold chloroform.
-
Add the previously prepared mixed anhydride solution and an additional equivalent of NMM.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Deprotection:
-
The resulting intermediate, Boc-Ala-Pro-OBzl, is worked up by washing with dilute acid and base.[2]
-
The benzyl ester protecting group is removed by catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in methanol.[2]
-
After filtration of the catalyst and evaporation of the solvent, the crude product is purified by crystallization from a suitable solvent system like ethyl acetate to yield this compound.[2]
-
References
A Comparative Guide to Alternative Protecting Groups for Alanyl-Proline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The choice of protecting groups for the amino and carboxyl termini of amino acids is critical to achieving high yields and purity. While traditional protecting groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are widely used, a range of alternative protecting groups offer distinct advantages in terms of orthogonality and deprotection conditions. This guide provides an objective comparison of the performance of several alternative protecting groups—Allyloxycarbonyl (Alloc), 2,2,2-Trichloroethoxycarbonyl (Troc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—against the standard Cbz and Boc groups for the synthesis of the dipeptide alanyl-proline.
Comparative Performance Data
The following table summarizes the key quantitative data for the synthesis of alanyl-proline using different N-terminal protecting groups for alanine. The synthesis generally involves the coupling of the N-protected alanine with a C-terminal protected proline (e.g., methyl or benzyl ester), followed by deprotection of both termini.
| Protecting Group | Protection Reagent | Coupling Method | N-Protected Dipeptide Yield (%) | Deprotection Conditions | Final Dipeptide Yield (%) |
| Cbz | Benzyl chloroformate | DCC/HOBt | ~90% | H₂, Pd/C (Catalytic Hydrogenation) | >95% |
| Boc | Di-tert-butyl dicarbonate | DCC/HOBt | ~92%[1] | Trifluoroacetic acid (TFA) | High |
| Alloc | Allyl chloroformate | HATU/DIPEA | ~95% | Pd(PPh₃)₄, Phenylsilane | >98%[2] |
| Troc | 2,2,2-Trichloroethyl chloroformate | DCC | Good | Zn dust, Acetic Acid | ~86%[3] |
| Teoc | Teoc-OSu | Triethylamine | ~92%[4] | Tetrabutylammonium fluoride (TBAF) | ~85%[4] |
Note: Yields can vary depending on the specific reaction conditions, coupling reagents, and purification methods used. The data presented is a synthesis of reported yields for the synthesis of alanyl-proline or similar dipeptides.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of alanyl-proline using the compared protecting groups are provided below.
I. Protection of L-Alanine
A. Cbz-Alanine (Cbz-Ala-OH) Synthesis
-
Dissolve L-alanine in 2N NaOH and cool the solution to 0-5 °C.
-
Add benzyl chloroformate and 2N NaOH solution simultaneously at a rate that maintains the pH between 9-10.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer with dilute HCl to precipitate Cbz-Ala-OH.
-
Filter, wash with cold water, and recrystallize from a suitable solvent.
B. Boc-Alanine (Boc-Ala-OH) Synthesis
-
Dissolve L-alanine in a mixture of dioxane and water.
-
Add triethylamine to adjust the pH to 10.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature overnight.
-
Concentrate the solution under reduced pressure to remove dioxane.
-
Acidify the remaining aqueous solution with citric acid to pH 3.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain Boc-Ala-OH.
C. Alloc-Alanine (Alloc-Ala-OH) Synthesis
-
Dissolve L-alanine in a mixture of acetone and water.
-
Add sodium carbonate to the solution.
-
Cool the mixture to 0 °C and add allyl chloroformate dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
D. Troc-Alanine (Troc-Ala-OH) Synthesis
-
Suspend L-alanine in a mixture of water and THF.
-
Add sodium bicarbonate.
-
Cool the mixture to 0 °C and add 2,2,2-trichloroethyl chloroformate (Troc-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield Troc-Ala-OH.
E. Teoc-Alanine (Teoc-Ala-OH) Synthesis
-
Dissolve L-alanine in a mixture of dioxane and water.
-
Add sodium carbonate.
-
Add a solution of 2-(trimethylsilyl)ethoxycarbonyloxysuccinimide (Teoc-OSu) in dioxane.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and dissolve the residue in water.
-
Wash with ether, then acidify the aqueous layer with citric acid.
-
Extract the product with ethyl acetate, dry, and evaporate the solvent.
II. Coupling of N-Protected Alanine with Proline Ester
General Procedure (Example with Cbz-Ala-OH and Pro-OMe)
-
Dissolve Cbz-Ala-OH and L-proline methyl ester hydrochloride in DMF.
-
Cool the solution to 0 °C.
-
Add HOBt and N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent and dissolve the residue in ethyl acetate.
-
Wash the organic solution successively with 5% NaHCO₃, water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the protected dipeptide, Cbz-Ala-Pro-OMe.
III. Deprotection of the Dipeptide
A. Cbz Deprotection (Catalytic Hydrogenation)
-
Dissolve Cbz-Ala-Pro-OMe in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and evaporate the solvent to obtain Ala-Pro-OMe.
B. Boc Deprotection (Acidolysis)
-
Dissolve Boc-Ala-Pro-OBn in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 50% v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure to obtain the deprotected dipeptide as its TFA salt.
C. Alloc Deprotection
-
Dissolve Alloc-Ala-Pro-OR in an inert solvent like DCM or THF.
-
Add a scavenger such as phenylsilane or dimedone.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, the product can be purified by chromatography.
D. Troc Deprotection
-
Dissolve Troc-Ala-Pro-OR in acetic acid or a mixture of acetic acid and an organic solvent.
-
Add activated zinc dust in portions.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter off the excess zinc and evaporate the solvent.
-
The product can be purified by crystallization or chromatography.
E. Teoc Deprotection
-
Dissolve Teoc-Ala-Pro-OR in a suitable organic solvent such as THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1M).
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of alanyl-proline, highlighting the key stages of protection, coupling, and deprotection.
General workflow for the synthesis of alanyl-proline.
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is governed by the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. This is crucial for complex peptide synthesis. The logical relationship between the different protecting groups and their deprotection methods is illustrated below.
Orthogonality of protecting groups and their deprotection methods.
References
Safety Operating Guide
Proper Disposal of BOC-ALA-PRO-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the peptide building block BOC-ALA-PRO-OH. While not classified as a hazardous substance, adherence to established protocols is crucial for minimizing environmental impact and maintaining a safe research environment. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with the appropriate safety measures. Although not considered hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety glasses and impervious gloves when handling this compound to avoid eye and skin contact.
-
Ventilation: Use in a well-ventilated area to prevent the inhalation of any dust particles.
-
Spill Management: In the event of a spill, clean it up immediately using dry procedures to avoid generating dust. Prevent the spillage from entering drains or water courses.
Disposal Protocol for this compound
The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][2] These regulations can vary significantly, so it is essential to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority.
Step-by-Step Disposal Procedure:
-
Assessment: Determine if the this compound is unused and uncontaminated. If so, recycling or reuse may be an option.[1] Contact the manufacturer to inquire about potential recycling programs.
-
Waste Collection:
-
For unused, non-recyclable material or contaminated this compound, it should be collected in a clearly labeled, sealed container.
-
The label should include the full chemical name: "BOC-L-Alanyl-L-proline" and the CAS number: "33300-72-0".
-
-
Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials, particularly oxidizing agents.[1]
-
Consultation: Contact your institution's EHS office or a certified chemical waste disposal company to arrange for pickup and proper disposal. They will provide guidance on specific labeling and packaging requirements for transportation.
-
Documentation: Maintain a record of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company.
Important Considerations:
-
Do Not Dispose in Drains: Under no circumstances should this compound or its wash water be disposed of down the drain.[1] This can lead to environmental contamination and may be in violation of local regulations.
-
Contaminated Materials: Any materials, such as filter paper or gloves, that have come into contact with this compound should be disposed of as chemical waste following the same protocol.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 33300-72-0 | [3][4] |
| Molecular Formula | C13H22N2O5 | [3][4] |
| Molecular Weight | 286.32 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 0 - 8 °C | [4] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Protocols for BOC-ALA-PRO-OH
Personal Protective Equipment (PPE)
When working with BOC-ALA-PRO-OH, which is typically a white to off-white powder, the primary goal is to prevent inhalation of dust particles and avoid direct contact with skin and eyes.[1] The following personal protective equipment is recommended.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Glasses or Goggles | Should meet ANSI Z.87.1 standards to protect from chemical splashes and airborne particles.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against accidental skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from spills.[3][4] |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for both safety and experimental accuracy.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered.[4] Put on all required personal protective equipment.
-
Weighing : Since this compound is a powder, it is best to weigh it in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.[5]
-
Solubilization : If the experimental protocol requires the compound to be in solution, use the appropriate solvent as specified. For similar compounds, solvents like Dimethylformamide (DMF) or acetic acid are often used.[1][7] Add the solvent slowly to the powder to avoid splashing.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1] Recommended storage temperature is often between 0-8°C.[7] Keep the container tightly sealed.[1]
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Unused Product : If the material is uncontaminated and unused, it may be possible to recycle it. Consult with the supplier for guidance.[1]
-
Contaminated Waste : All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste : Solutions containing this compound should also be collected in a labeled chemical waste container. Do not pour chemical waste down the drain.[1]
-
Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] If you are unsure about the proper disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. bachem.com [bachem.com]
- 6. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
